Product packaging for Norwogonin(Cat. No.:CAS No. 4443-09-8)

Norwogonin

Número de catálogo: B192581
Número CAS: 4443-09-8
Peso molecular: 270.24 g/mol
Clave InChI: ZFKKRRMUPBBYRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Norwogonin is a trihydroxyflavone with the hydroxy groups at positions C-5, -7 and -8. It has a role as an antioxidant and a metabolite.
This compound has been reported in Scutellaria discolor, Scutellaria scandens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B192581 Norwogonin CAS No. 4443-09-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,7,8-trihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKKRRMUPBBYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196171
Record name Norwogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4443-09-8
Record name Norwogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4443-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norwogonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4443-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norwogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7,8-TRIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U0WT21IB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Norwogonin: Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin, a naturally occurring flavone, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Historical Context

This compound, chemically known as 5,7,8-trihydroxyflavone, is a flavonoid found predominantly in plants of the Scutellaria genus. While the precise date of its initial isolation and the specific researchers involved are not well-documented in readily available literature, the study of flavonoids from Scutellaria species has a rich history. The closely related compound, wogonin, was first isolated from the roots of Scutellaria baicalensis in 1930.[1] This historical context of phytochemical investigation into Scutellaria laid the groundwork for the eventual identification of this compound as a distinct bioactive constituent.

Natural Sources of this compound

The primary natural source of this compound is the dried root of Scutellaria baicalensis Georgi (Baikal skullcap), a perennial herb used extensively in traditional Chinese medicine.[2] In addition to S. baicalensis, this compound has been identified in other species of the same genus, including Scutellaria discolor and Scutellaria scandens.[3] While Scutellaria remains the most significant source, the presence of this compound in other plant species is an area of ongoing research.

Table 1: Principal Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compound
Scutellaria baicalensis GeorgiLamiaceaeRoot
Scutellaria discolorLamiaceaeNot specified
Scutellaria scandensLamiaceaeNot specified

Experimental Protocols

Extraction and Isolation

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by chromatographic purification.

3.1.1. Solvent Extraction

A common method for the initial extraction of flavonoids, including this compound, from dried and powdered Scutellaria root involves the use of organic solvents.

  • Protocol:

    • Macerate the dried, powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water) at room temperature with agitation for a specified period (e.g., 24 hours).

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective technique for the preparative separation of flavonoids like this compound from crude extracts.

  • Principle: HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.

  • Typical Solvent System: A two-phase solvent system is employed. For flavonoids, a common starting point is a mixture of n-hexane, ethyl acetate, n-butanol, and water. The optimal ratio is determined empirically to achieve a suitable partition coefficient (K) for the target compound.

  • General Protocol:

    • Prepare and equilibrate the two-phase solvent system.

    • Fill the CCC coil with the stationary phase.

    • Dissolve the crude extract in a small volume of the biphasic solvent system.

    • Inject the sample into the CCC instrument.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the effluent using a UV detector.

    • Combine fractions containing the purified this compound and evaporate the solvent.

G plant_material Dried & Powdered Scutellaria Root extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hsccc HSCCC Purification crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation This compound Pure this compound evaporation->this compound

Caption: Workflow for the extraction and isolation of this compound.

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the standard method for the quantification of this compound in plant extracts.

  • Protocol:

    • Chromatographic System: A typical setup includes a C18 reversed-phase column.

    • Mobile Phase: A gradient elution is commonly used, often consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Detection: UV detection is set at the wavelength of maximum absorbance for this compound.

    • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Table 2: Illustrative HPLC Parameters for this compound Quantification

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientVaries, but typically starts with a low percentage of B, increasing over time
Flow Rate1.0 mL/min
Column Temperature25-30 °C
Detection WavelengthDetermined by UV-Vis spectrum of this compound
Injection Volume10-20 µL
Structural Characterization

The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the compound.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines, particularly in triple-negative breast cancer (TNBC).

  • Mechanism: this compound has been shown to downregulate the expression and activation of key inflammatory and survival pathways, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[4] The inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in cancer cells.

G This compound This compound TAK1 TAK1 This compound->TAK1 Apoptosis Apoptosis This compound->Apoptosis NFkB NF-κB TAK1->NFkB STAT3 STAT3 TAK1->STAT3 Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation G Inflammatory_Stimuli Inflammatory Stimuli ROS ROS Production Inflammatory_Stimuli->ROS Ca2_Oscillations Ca²⁺ Oscillations Inflammatory_Stimuli->Ca2_Oscillations This compound This compound This compound->ROS This compound->Ca2_Oscillations Inflammatory_Response Inflammatory Response ROS->Inflammatory_Response Ca2_Oscillations->Inflammatory_Response

References

An In-depth Technical Guide to the Norwogonin Biosynthesis Pathway in Scutellaria baicalensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellaria baicalensis (Baikal skullcap) is a prominent medicinal plant in traditional Chinese medicine, renowned for its production of specialized bioactive flavonoids. Among these, norwogonin and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, a branch of the root-specific 4'-deoxyflavone pathway in S. baicalensis. It details the key enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this guide summarizes available quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for pathway elucidation, and includes visualizations of the core biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the this compound Biosynthesis Pathway

The elucidation of this pathway has revealed a suite of specialized enzymes that have evolved to utilize specific substrates, thereby channeling metabolic flux towards the production of these medicinally important compounds.[1][2] Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of this compound and other valuable flavonoids in S. baicalensis or in heterologous systems.

The Core Biosynthetic Pathway

The synthesis of this compound from L-phenylalanine involves a sequence of seven enzymatic reactions. The pathway is initiated by the conversion of L-phenylalanine to cinnamic acid, which is then activated and condensed with malonyl-CoA to form the foundational C15 flavonoid skeleton. A series of subsequent modifications, including isomerization, desaturation, and hydroxylation, lead to the final product, this compound.

Enzymatic Steps and Intermediates

The biosynthesis of this compound proceeds through the following key steps:

  • trans-Cinnamic acid to Cinnamoyl-CoA: Cinnamic acid is activated by ligation to Coenzyme A, a reaction catalyzed by the root-specific Cinnamate-CoA Ligase-like 7 (CLL-7) .[1][2]

  • Cinnamoyl-CoA to Pinocembrin Chalcone: The root-specific Chalcone Synthase (CHS-2) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.[1][2]

  • Pinocembrin to Chrysin: The flavanone pinocembrin is converted to the flavone chrysin by a root-specific Flavone Synthase II-2 (FNSII-2) .[1][5]

Pathway Visualization

The following diagram illustrates the sequential conversion of precursors to this compound, highlighting the key enzymes and intermediates.

Norwogonin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Root-Specific Flavone Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic_acid trans-Cinnamic_acid L-Phenylalanine->trans-Cinnamic_acid PAL Cinnamoyl-CoA Cinnamoyl-CoA trans-Cinnamic_acid->Cinnamoyl-CoA CLL-7 Pinocembrin_Chalcone Pinocembrin_Chalcone Cinnamoyl-CoA->Pinocembrin_Chalcone CHS-2 (+ 3x Malonyl-CoA) Malonyl-CoA Malonyl-CoA Pinocembrin Pinocembrin Pinocembrin_Chalcone->Pinocembrin CHI Chrysin Chrysin Pinocembrin->Chrysin FNSII-2 This compound This compound Chrysin->this compound F8H (SbCYP82D2) Baicalein Baicalein Chrysin->Baicalein F6H (SbCYP82D1.1) Enzyme_Characterization_Workflow cluster_molecular Molecular Biology cluster_biochemical Biochemistry cluster_analytical Analytical Chemistry Gene_Isolation Isolate cDNA of Target Gene (e.g., SbF8H) from S. baicalensis Vector_Construction Clone cDNA into Yeast Expression Vector (e.g., pYES-DEST52) Gene_Isolation->Vector_Construction Yeast_Transformation Transform Vector into Saccharomyces cerevisiae Vector_Construction->Yeast_Transformation Protein_Expression Induce Protein Expression in Yeast Culture Yeast_Transformation->Protein_Expression Microsome_Isolation Isolate Microsomes (for P450 enzymes like F8H) Protein_Expression->Microsome_Isolation Enzyme_Assay Perform In Vitro Assay with Substrate (Chrysin) and Cofactors (NADPH) Microsome_Isolation->Enzyme_Assay Product_Extraction Extract Reaction Products (e.g., with Ethyl Acetate) Enzyme_Assay->Product_Extraction LCMS_Analysis Analyze Products by HPLC or LC-MS/MS Product_Extraction->LCMS_Analysis Data_Analysis Quantify Product (this compound) and Determine Kinetic Parameters LCMS_Analysis->Data_Analysis RNAi_Workflow Fragment_Selection Select a unique 300-400 bp fragment of the target gene (e.g., SbF8H) Vector_Construction Clone fragment in sense and antisense orientation into an RNAi vector (e.g., pHANNIBAL) to create a hairpin construct Fragment_Selection->Vector_Construction Binary_Vector Subclone the hairpin construct into a binary vector (e.g., pCAMBIA) Vector_Construction->Binary_Vector Agro_Transformation Transform the binary vector into Agrobacterium rhizogenes Binary_Vector->Agro_Transformation Plant_Infection Infect sterile S. baicalensis explants (e.g., leaf or stem) with the transformed A. rhizogenes Agro_Transformation->Plant_Infection Hairy_Root_Culture Culture explants on hormone-free medium to induce hairy root formation Plant_Infection->Hairy_Root_Culture Analysis Analyze transgenic roots for: 1. Gene expression (qRT-PCR) 2. Flavonoid content (HPLC/LC-MS) Hairy_Root_Culture->Analysis

References

Norwogonin: A Preclinical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Norwogonin, a flavonoid derived from the root of Scutellaria baicalensis (Chinese skullcap), has emerged as a compound of significant interest in preclinical research.[1][2][3] As a polyhydroxy flavone, its chemical structure contributes to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4][5] This technical guide provides a comprehensive summary of the preclinical data on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity of this compound

Preclinical studies have demonstrated that this compound exhibits potent and selective anticancer properties, particularly against aggressive cancer types such as triple-negative breast cancer (TNBC) and colon cancer.[4][6]

Data Presentation: In Vitro Cytotoxicity

This compound has shown significant dose-dependent cytotoxicity against various cancer cell lines while exhibiting minimal effects on non-tumorigenic cells.[4][6]

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer32.24[4]
BT-549Triple-Negative Breast Cancer56.2[4]
HCC70Triple-Negative Breast Cancer39.05[4]
HCC1806Triple-Negative Breast Cancer37.3[4]
SW480Colorectal Carcinoma15.5[6]
MCF-10ANon-tumorigenic Breast> 100[4]
AG11132Non-tumorigenic Breast> 100[4]
CCD-18CoNormal Colon Fibroblast90[6]
Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach involving the induction of programmed cell death (apoptosis and autophagy) and cell cycle arrest.[4][6]

  • Induction of Apoptosis: this compound promotes mitochondrial-mediated apoptosis, evidenced by an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability.[4] This leads to the release of apoptotic proteins and subsequent cleavage and activation of caspase-3.[4]

  • Induction of Autophagy: In human colorectal cancer cells, this compound has been observed to induce autophagy, characterized by the formation of autophagosomes and a dose-dependent increase in the expression of autophagy-related proteins LC3-I and LC3-II.[6]

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G1 and G2/M phases.[4][6] This is achieved by reducing the expression of key cell cycle regulators such as cyclin D1, cyclin B1, and CDK1.[4]

Signaling Pathways Modulated by this compound in Cancer

A key mechanism underlying this compound's anticancer activity is its ability to modulate critical signaling pathways. In TNBC cells, this compound has been shown to suppress the expression of transforming growth factor-β-activated kinase 1 (TAK1), which in turn leads to the downregulation of the Nuclear Factor kappa-B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4]

Norwogonin_Anticancer_Pathway This compound This compound TAK1 TAK1 This compound->TAK1 NFkB NF-κB TAK1->NFkB STAT3 STAT3 TAK1->STAT3 Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation

This compound's inhibition of the TAK1/NF-κB/STAT3 pathway in cancer cells.
Experimental Protocols

This protocol is based on standard methodologies for determining cell viability through metabolic activity.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, SW480) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Incubate for an additional 4 hours at 37°C, then measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory and anti-osteoclastogenic properties, suggesting its potential for treating inflammatory conditions like rheumatoid arthritis (RA).[1][2][3]

Data Presentation: In Vitro and In Vivo Efficacy
AssayModelTreatmentKey FindingsReference
Osteoclast DifferentiationLPS-induced RAW 264.7 cells160 µM this compoundInhibition of osteoclast differentiation and function.[1][2][3]
Arthritis ProgressionCollagen-Induced Arthritis (CIA) Mice30 mg/kg this compound (i.p. every other day)Mitigated clinical arthritis progression and attenuated bone destruction.[1][2][3]
Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are linked to its ability to modulate redox signaling and intracellular calcium levels. In preclinical models of inflammatory osteolysis, this compound was found to:

  • Suppress ROS Production: It inhibits the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS).[1][2][3]

  • Modulate Calcium Oscillations: this compound suppresses LPS-driven calcium (Ca2+) oscillations, which are critical for the activation of transcription factors involved in osteoclastogenesis.[1][2][3]

  • Downregulate Osteoclast Marker Genes: Treatment with this compound leads to a reduction in the expression of key genes involved in osteoclast differentiation (e.g., Traf6, Nfatc1), fusion (e.g., Dcstamp), and function (e.g., Mmp9, Ctsk).[1][3]

Norwogonin_Anti_inflammatory_Pathway LPS LPS ROS ROS Production LPS->ROS Calcium Ca2+ Oscillations LPS->Calcium This compound This compound This compound->ROS This compound->Calcium Nfatc1 NFATc1 Activation ROS->Nfatc1 Calcium->Nfatc1 Osteoclastogenesis Osteoclastogenesis & Bone Resorption Nfatc1->Osteoclastogenesis

This compound's inhibition of LPS-induced osteoclastogenesis.
Experimental Protocols

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

  • Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1 mice. Administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days later.

  • Treatment: Upon the onset of clinical signs of arthritis, randomize the mice into treatment groups. Administer this compound (e.g., 30 mg/kg) or a vehicle control via intraperitoneal injection every other day for a specified period (e.g., 3-4 weeks).[1][2]

  • Clinical Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical arthritis score based on the redness and swelling of each paw.

  • Histological Analysis: At the end of the study, sacrifice the mice and collect the hind paws. Fix, decalcify, and embed the tissues in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, cartilage damage, and bone erosion.

  • Micro-CT Analysis: Perform micro-computed tomography (micro-CT) scans of the ankle joints to quantify bone erosion and changes in bone architecture.

Neuroprotective Activity of this compound

This compound exhibits significant neuroprotective effects, primarily through its potent antioxidant and anti-apoptotic properties.[5]

Data Presentation: In Vitro Neuroprotection

Studies using PC12 cells exposed to hypoxic conditions have quantified the neuroprotective effects of this compound.[5]

ParameterEffect of this compound PretreatmentReference
Cell ViabilityIncreased[5]
LDH ReleaseReduced[5]
ROS ContentScavenged/Reduced[5]
MDA ProductionReduced[5]
Antioxidant Enzymes (SOD, CAT, GPx)Restored Activity[5]
ApoptosisPrevented[5]
Mechanisms of Neuroprotective Action

This compound protects neuronal cells from hypoxia-induced injury by:

  • Ameliorating Oxidative Stress: It directly scavenges ROS, inhibits lipid peroxidation (measured by malondialdehyde levels), and restores the activity of key endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

  • Inhibiting Apoptosis: this compound prevents apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of pro-apoptotic proteins Bax, cytochrome c, and caspase-3. This shifts the Bcl-2/Bax ratio in favor of cell survival.[5]

  • Regulating Hypoxia-Inducible Factors: It also decreases the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are key mediators of the hypoxic response.[5]

Norwogonin_Neuroprotective_Workflow cluster_0 Hypoxia Hypoxia Hypoxia ROS ↑ ROS Production Hypoxia->ROS Bax ↑ Bax ↓ Bcl-2 Hypoxia->Bax Caspase3 ↑ Caspase-3 ROS->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->ROS This compound->Bax

Neuroprotective mechanism of this compound against hypoxia-induced apoptosis.
Experimental Protocols

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Culture and Treatment: Culture PC12 cells and treat with this compound for a specified time before inducing hypoxia. Include positive (hypoxia alone) and negative (normoxia) controls.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Annexin V and PI Addition: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The preclinical data reviewed in this guide strongly indicate that this compound is a promising natural compound with multifaceted biological activities. Its ability to selectively induce cell death in cancer cells, suppress inflammatory pathways, and protect neuronal cells from oxidative damage highlights its potential as a multi-target therapeutic agent. The detailed mechanisms, involving the modulation of key signaling pathways such as TAK1/NF-κB/STAT3 and the regulation of apoptosis and oxidative stress, provide a solid foundation for its further development. Future research should focus on comprehensive pharmacokinetic and toxicological profiling, as well as the design of well-controlled clinical trials to translate these significant preclinical findings into viable therapeutic applications for cancer, inflammatory disorders, and neurodegenerative diseases.

References

Norwogonin: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which norwogonin (5, 7, 8-trihydroxyflavone), a natural flavonoid derived from Scutellaria baicalensis, exerts its anti-cancer effects. It consolidates key findings on its impact on cell signaling, apoptosis, cell cycle regulation, and metastasis, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

This compound exhibits a multi-targeted anti-cancer activity by modulating several critical cellular processes. Its efficacy stems from its ability to simultaneously induce programmed cell death, halt cell proliferation, and inhibit key pro-survival signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. Key events include:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis[1][2].

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm)[1].

  • Caspase Activation: Disruption of the mitochondrial membrane results in the release of cytochrome c, which activates the caspase cascade, culminating in the cleavage and activation of executioner caspase-3[1].

  • CDK9 Inhibition: Like other related flavones, this compound's mechanism may involve the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition suppresses the transcription of the short-lived anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis[3].

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at both the G1 and G2/M phases[1][2]. This is accomplished by altering the expression of key cell cycle regulatory proteins:

  • Downregulation of Cyclins and CDKs: It reduces the expression of Cyclin D1, which is crucial for the G1/S transition, as well as Cyclin B1 and CDK1, which form the complex that drives the G2/M transition[1].

  • Upregulation of CDK Inhibitors: The expression of the CDK inhibitor p21 (also known as p21Waf1/Cip1) is increased. p21 is a broad-acting inhibitor that can arrest the cell cycle at both G1/S and G2/M checkpoints by inhibiting cyclin/CDK complexes[1].

Inhibition of Pro-Survival Signaling Pathways

A significant aspect of this compound's mechanism is its ability to suppress key signaling pathways that are often constitutively active in cancer, promoting proliferation and survival.

  • TAK1/NF-κB/STAT3 Axis: this compound has been shown to suppress the expression of transforming growth factor-β-activated kinase 1 (TAK1). The inhibition of TAK1 leads to the subsequent downregulation and attenuation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways[1]. Both NF-κB and STAT3 are critical transcription factors that regulate the expression of genes involved in cell proliferation, survival, and resistance to apoptosis[1].

  • PI3K/Akt Pathway: The related compound wogonin is a known inhibitor of the PI3K/Akt signaling cascade, a central pathway that governs cell growth, survival, and metabolism[4][5]. Inhibition of this pathway prevents the phosphorylation and activation of Akt, thereby promoting apoptosis[5][6].

Induction of Autophagy and Anti-Metastatic Effects

In addition to apoptosis and cell cycle arrest, this compound can trigger other anti-cancer responses. In human colorectal cancer cells, it has been shown to induce autophagy[2]. The structurally similar compound wogonin has also been reported to inhibit cancer cell metastasis by suppressing lymphangiogenesis through the inhibition of VEGF-C-induced phosphorylation of its receptor, VEGFR-3[7].

Quantitative Efficacy Data

This compound demonstrates selective cytotoxicity, showing significantly higher potency against cancer cells compared to non-tumorigenic cell lines.

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer32.24[1]
BT-549Triple-Negative Breast Cancer56.2[1]
HCC70Triple-Negative Breast Cancer39.05[1]
HCC1806Triple-Negative Breast Cancer37.3[1]
MCF-10ANon-tumorigenic Breast> 100[1]
AG11132Non-tumorigenic Fibroblast> 100[1]
SW480Colorectal Carcinoma15.5[2]
CCD-18CoNormal Colon Fibroblast90[2]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways targeted by this compound and a typical experimental workflow for its analysis.

Norwogonin_Mechanism_of_Action This compound's Multi-Target Mechanism in Cancer Cells cluster_0 This compound cluster_1 Upstream Kinases & Pathways cluster_2 Downstream Effectors cluster_3 Cellular Outcomes This compound This compound TAK1 TAK1 This compound->TAK1 PI3K PI3K This compound->PI3K CDK9 CDK9 This compound->CDK9 Cyclins_CDKs Cyclin D1/B1 CDK1 This compound->Cyclins_CDKs NFkB NF-κB TAK1->NFkB STAT3 STAT3 TAK1->STAT3 Akt Akt PI3K->Akt Mcl1 Mcl-1 CDK9->Mcl1 Proliferation Proliferation NFkB->Proliferation STAT3->Proliferation Akt->Proliferation Apoptosis Apoptosis Mcl1->Apoptosis CellCycleArrest Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest

Caption: this compound inhibits TAK1, PI3K, and CDK9, leading to apoptosis and cell cycle arrest.

Experimental_Workflow General Workflow for this compound Evaluation cluster_flow Flow Cytometry Analysis start Cancer Cell Line Selection & Culture treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability flow Flow Cytometry treatment->flow western Western Blot Analysis treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis cell_cycle Cell Cycle Analysis (Propidium Iodide) cell_cycle->data_analysis

Caption: Workflow for assessing this compound's anticancer effects from cell culture to data analysis.

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10⁵ cells/mL) into a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[8].

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours)[8].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates, allow them to adhere, and treat with this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the resulting histogram and determine the percentage of cells in each phase.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Treat cells with this compound, then lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-Akt, Cyclin D1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and require optimization for specific laboratory conditions.

References

Norwogonin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin, a flavone found in Scutellaria baicalensis (Baikal skullcap), is emerging as a compound of significant interest in therapeutic research.[1] This technical guide provides an in-depth overview of the initial screenings of this compound's therapeutic potential, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Therapeutic Potential

Initial screenings have highlighted this compound's potent and selective anticancer activities, particularly against aggressive cancer subtypes.

Quantitative Data Summary

This compound has demonstrated significant cytotoxicity against various cancer cell lines, with a notable selectivity for cancer cells over non-tumorigenic cells.

Cell LineCancer TypeIC50 (µM)Citation(s)
MDA-MB-231Triple-Negative Breast Cancer32.24[2]
BT-549Triple-Negative Breast Cancer56.2[2]
HCC70Triple-Negative Breast Cancer39.05[2]
HCC1806Triple-Negative Breast Cancer37.3[2]
Human Colorectal Carcinoma CellsColorectal Cancer15.5[3]
Non-tumorigenic Breast Cells (MCF-10A, AG11132)Normal Breast> 100[2]
Normal Cell LinesNormal90[3]
Key Experimental Protocols

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[1][4][5][6][7]

Materials:

  • Target cancer cell lines (e.g., MDA-MB-231) and non-tumorigenic control cells

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[8][9][10][11]

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. In triple-negative breast cancer cells, this compound has been shown to suppress the activation of TAK1, which in turn downregulates the NF-κB and STAT3 pathways.[12] This leads to the induction of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[2]

Norwogonin_Anticancer_Pathway This compound This compound TAK1 TAK1 This compound->TAK1 inhibits Apoptosis Apoptosis (Increased Bax/Bcl-2, Caspase-3 cleavage) This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest induces IKK IKK Complex TAK1->IKK activates STAT3 STAT3 TAK1->STAT3 activates NFkB NF-κB IKK->NFkB activates NFkB->Apoptosis inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes STAT3->Apoptosis inhibits STAT3->Proliferation promotes

Caption: this compound Anticancer Signaling Pathway.

Anti-inflammatory Therapeutic Potential

This compound has demonstrated promising anti-inflammatory effects in preclinical models of inflammatory diseases like rheumatoid arthritis.

Quantitative Data Summary

In in vitro studies, this compound has been shown to inhibit osteoclast differentiation and function at specific concentrations. In vivo, it has been observed to mitigate the clinical progression of arthritis.

Model/AssayEffectConcentration/DosageCitation(s)
LPS-driven osteoclast differentiationInhibition160 µM[2][13]
Collagen-Induced Arthritis (CIA) in miceMitigation of clinical arthritis progression30 mg/kg (i.p. every other day)[2][13]
Key Experimental Protocols

This protocol describes the induction and assessment of CIA in mice to evaluate the anti-inflammatory effects of this compound.[13]

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound solution

  • Micro-CT scanner

Procedure:

  • Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and CFA. On day 21, administer a booster immunization with collagen and IFA.

  • Treatment: Begin treatment with this compound (e.g., 30 mg/kg, intraperitoneally) every other day from the onset of arthritis symptoms.

  • Clinical Assessment: Monitor and score the severity of arthritis in the paws regularly.

  • Histological and Micro-CT Analysis: At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation and bone erosion. Use a micro-CT scanner to quantify bone destruction.

Signaling Pathway

The anti-inflammatory action of this compound in the context of rheumatoid arthritis involves the modulation of redox signaling and calcium oscillations in osteoclasts. By suppressing LPS-driven ROS production and subsequent calcium (Ca²⁺) oscillations, this compound inhibits the differentiation and function of osteoclasts, which are key mediators of bone erosion in arthritis.[2][14][15][16]

Norwogonin_Antiinflammatory_Pathway cluster_osteoclast Osteoclast LPS LPS ROS ROS Production LPS->ROS induces Calcium Calcium (Ca²⁺) Oscillations ROS->Calcium triggers Differentiation Osteoclast Differentiation & Function Calcium->Differentiation promotes This compound This compound This compound->ROS suppresses This compound->Calcium suppresses

Caption: this compound Anti-inflammatory Pathway.

Neuroprotective Therapeutic Potential

Preliminary studies suggest that this compound may offer neuroprotective benefits in the context of neurodegenerative diseases and ischemic injury.

Quantitative Data Summary

In a model of hypoxia-induced neuronal injury, this compound demonstrated a protective effect at nanomolar to low micromolar concentrations.

Model/AssayEffectEffective Concentration RangeCitation(s)
Hypoxia-induced injury in PC12 cellsIncreased cell viability10 nM - 10 µM
Key Experimental Protocols

This protocol outlines a method to assess the neuroprotective effects of this compound against hypoxia-induced cell death.

Materials:

  • PC12 cells or primary neurons

  • Cell culture plates

  • Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • This compound stock solution

  • Reagents for cell viability (MTT) and apoptosis (Annexin V-FITC/PI) assays

Procedure:

  • Culture the neuronal cells in appropriate plates.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Expose the cells to hypoxic conditions for a duration sufficient to induce cell death in the control group (e.g., 24 hours).

  • Following hypoxia, assess cell viability using the MTT assay and quantify apoptosis using Annexin V-FITC/PI staining and flow cytometry.

This is a widely used model to study ischemic stroke and evaluate potential neuroprotective agents.[17][18][19][20][21]

Materials:

  • Rodents (rats or mice)

  • Surgical instruments

  • Monofilament suture for occlusion

  • This compound solution

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament.

  • Administer this compound either before or after the ischemic insult at various doses.

  • After a specific period of reperfusion (e.g., 24 hours), evaluate the neurological deficit score.

  • Sacrifice the animals and stain the brain slices with TTC to measure the infarct volume.

Signaling Pathway

A key neuroprotective mechanism of this compound is its activity as an agonist of the Tropomyosin receptor kinase B (TrkB), the main signaling receptor for brain-derived neurotrophic factor (BDNF).[1] Activation of the TrkB receptor triggers downstream signaling cascades, including the PI3K/Akt pathway, which promotes neuronal survival and protects against apoptosis.[22][23][24][25]

Norwogonin_Neuroprotective_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB activates (agonist) PI3K PI3K TrkB->PI3K activates Akt Akt PI3K->Akt activates NeuronalSurvival Neuronal Survival & Neuroprotection Akt->NeuronalSurvival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

References

Norwogonin as a TrkB Agonist for Neurogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system, playing a pivotal role in neuronal survival, growth, and synaptic plasticity. Its primary signaling receptor, Tropomyosin receptor kinase B (TrkB), is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. However, the poor pharmacokinetic properties of BDNF itself limit its clinical utility. This has spurred the search for small molecule TrkB agonists that can mimic the neurotrophic effects of BDNF. Norwogonin, a naturally occurring flavone, has been identified as a potential TrkB agonist. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on neurogenesis, and detailed experimental protocols for its study. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from structurally similar flavones to provide a comprehensive framework for research and development.

Introduction to this compound and TrkB

This compound, also known as 5,7,8-trihydroxyflavone, is a flavonoid compound found in plants such as Scutellaria baicalensis (Baikal skullcap).[1] Flavonoids have garnered significant attention for their diverse pharmacological activities, including neuroprotective effects. The therapeutic potential of this compound in the context of neurogenesis stems from its proposed activity as an agonist of the TrkB receptor, the primary signaling receptor for BDNF.[1]

Activation of TrkB by BDNF initiates a cascade of intracellular signaling pathways crucial for neuronal function. These include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the phospholipase C-gamma (PLCγ) pathway.[2][3] Together, these pathways regulate gene expression leading to enhanced neuronal survival, differentiation, and the formation of new synapses. Small molecule TrkB agonists like this compound are being investigated as a strategy to harness these beneficial effects for therapeutic purposes.

Quantitative Data on Flavonoid TrkB Agonists

CompoundMethodTargetResultReference
Wogonin Docking ComputationTrkB neurotrophin-binding domain d5Docking Score: 44.08[4]
7,8-Dihydroxyflavone (7,8-DHF) Docking ComputationTrkB neurotrophin-binding domain d5Docking Score: 44.67[4]
7,8-Dihydroxyflavone (7,8-DHF) Surface Plasmon Resonance (SPR)TrkB Extracellular DomainKd = 15.4 nM[5]
7,8-Dihydroxyflavone (7,8-DHF) Microscale Thermophoresis (MST)TrkB Extracellular DomainKd = 1.3 µM[6]
BDNF Surface Plasmon Resonance (SPR)TrkB Extracellular DomainKd = 1.7 nM[5]
BDNF Functional Assay (TrkB phosphorylation)TrkB ReceptorEC50 = 3.7 nM[7][8]
DMAQ-B1 (synthetic agonist) Functional Assay (TrkB phosphorylation)TrkB ReceptorEC50 = 5.6 µM[7][8]
CPL503052 (synthetic agonist) Functional Assay (TrkB phosphorylation)TrkB ReceptorEC50 = 2.6 µM[7][8]

Table 1: Comparative quantitative data for flavonoid and other small molecule TrkB agonists. The docking scores suggest that wogonin, a close structural analog of this compound, has a comparable predicted binding affinity to the known TrkB agonist 7,8-DHF.

Signaling Pathways and Experimental Workflows

This compound-Induced TrkB Signaling Pathway

This compound, as a putative TrkB agonist, is expected to initiate the same downstream signaling cascades as BDNF. Upon binding to the extracellular domain of TrkB, it is hypothesized to induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation subsequently recruits and phosphorylates adaptor proteins, leading to the activation of the PI3K/Akt, MAPK/ERK, and PLCγ pathways.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TrkB TrkB Receptor This compound->TrkB Binds and Activates P_TrkB p-TrkB TrkB->P_TrkB Dimerization & Autophosphorylation PI3K PI3K P_TrkB->PI3K MAPK_pathway Ras-Raf-MEK-ERK P_TrkB->MAPK_pathway PLCg PLCγ P_TrkB->PLCg Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK_pathway->CREB IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->CREB Gene_Expression Gene Expression (Neuronal Survival, Growth, Plasticity) CREB->Gene_Expression Norwogonin_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding_Assay TrkB Binding Assay (SPR or MST) Phosphorylation_Assay TrkB Phosphorylation Assay (Western Blot or ELISA) Binding_Assay->Phosphorylation_Assay Confirm Functional Activity Neuron_Culture Primary Neuron Culture Phosphorylation_Assay->Neuron_Culture Test in Cellular Context Neurogenesis_Assay Neurogenesis Assay (Immunocytochemistry for DCX, NeuN, BrdU) Neuron_Culture->Neurogenesis_Assay Assess Neurogenic Potential Animal_Model Animal Model of Depression/Cognitive Impairment Neurogenesis_Assay->Animal_Model Transition to In Vivo Studies Behavioral_Tests Behavioral Tests (FST, TST, MWM) Animal_Model->Behavioral_Tests Evaluate Functional Outcomes Brain_Analysis Ex Vivo Brain Analysis (Immunohistochemistry, Western Blot) Behavioral_Tests->Brain_Analysis Correlate with Molecular Changes

References

The Antioxidant Potential of Norwogonin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin (5,7,8-trihydroxyflavone) is a natural flavonoid predominantly found in the root of Scutellaria baicalensis (Baikal skullcap). This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potent antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound's capacity to mitigate oxidative stress positions it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antioxidant properties of this compound and its derivatives, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Antioxidant Activity of this compound

This compound exhibits a broad spectrum of antioxidant activities, as demonstrated by various in vitro assays. Its efficacy is often compared to other flavonoids and standard antioxidants. The following table summarizes the quantitative data on this compound's antioxidant capacity from multiple studies.

AssayThis compound Activity (IC50/EC50/Value)Comparison Flavonoids/StandardReference
DPPH Radical Scavenging 0.28 ± 0.01 mmol/mLWogonin: >1 mmol/mL, Isowogonin: 0.44 ± 0.02 mmol/mL, Rutin: 0.15 ± 0.01 mmol/mL[1]
Superoxide Radical Scavenging 0.11 ± 0.01 mmol/mLWogonin: >1 mmol/mL, Isowogonin: 0.14 ± 0.01 mmol/mL, Rutin: 0.40 ± 0.03 mmol/mL[1]
Nitric Oxide Radical Scavenging 54.27 ± 0.58% inhibition at 0.5 mmol/mLWogonin: 4.87 ± 0.45%, Isowogonin: 45.32 ± 0.62%, Rutin: 54.36 ± 0.53%[1]
Ferrous Iron (Fe²⁺) Chelation 21.52 ± 0.48% chelation at 1 mmol/mLWogonin: 47.46%, Oroxylin A: 82.86%, Baicalein: 97.35%[2]
Reducing Power (Absorbance at 700 nm) 0.32 ± 0.01 at 0.2 mmol/mLWogonin: >0.5, Isowogonin: 0.39 ± 0.01, Rutin: 0.15 ± 0.01[1]
Total Antioxidant Capacity (TAC) 0.45 ± 0.01 (Rutin equivalents)Wogonin: >1, Isowogonin: 0.53 ± 0.01, Rutin: 0.67 ± 0.01[1]

Structure-Activity Relationship of this compound and its Derivatives

The antioxidant activity of flavonoids is intimately linked to their chemical structure. For this compound and its potential derivatives, several structural features are key determinants of their radical-scavenging and metal-chelating properties.

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are paramount. The 5, 7, and 8-hydroxyl groups on the A-ring of this compound contribute significantly to its antioxidant capacity. The ortho-dihydroxy arrangement (at C7 and C8) is particularly important for high antioxidant activity.[1]

  • C8-Hydroxyl Group: The presence of a hydroxyl group at the C8 position is a distinguishing feature of this compound and isowogonin and is strongly correlated with their excellent antioxidant activity.[1]

  • Methylation: Methylation of the hydroxyl groups generally leads to a decrease in antioxidant activity. For instance, wogonin (8-O-methylthis compound) consistently shows lower antioxidant potential compared to this compound in various assays.[1] This is because the hydroxyl groups are the primary sites for hydrogen atom donation to neutralize free radicals.

  • B-Ring Substitution: While this compound itself has an unsubstituted B-ring, the introduction of hydroxyl groups on the B-ring, especially in an ortho-dihydroxy (catechol) configuration (at C3' and C4'), is a well-established feature for enhancing the antioxidant activity of flavonoids. Therefore, hypothetical 3',4'-dihydroxy-norwogonin derivatives would be predicted to have even greater antioxidant potential.

The following table presents the ferrous iron (Fe²⁺) chelating activity of this compound in comparison to other structurally related flavonoids, highlighting the influence of different substitution patterns.

FlavonoidSubstitution PatternFe²⁺ Chelating Activity (%)Reference
Chrysin 5,7-dihydroxy11.87[2]
Apigenin 5,7,4'-trihydroxy18.01[2]
Wogonin 5,7-dihydroxy-8-methoxy47.46[2]
This compound 5,7,8-trihydroxy68.25[2]
Oroxylin A 5,7-dihydroxy-6-methoxy82.86[2]
Baicalein 5,6,7-trihydroxy97.35[2]

Signaling Pathways Involved in Antioxidant Action

This compound and other flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the action of this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2_cyto Nrf2 (Cytoplasm) Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nucl Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or rutin) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.

    • For the blank, use the solvent instead of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in a non-enzymatic system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare solutions of NADH (e.g., 0.5 mM in Tris-HCl buffer, pH 8.0), NBT (e.g., 0.2 mM), and PMS (e.g., 10 µM).

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • In a reaction mixture, combine the test compound solution, NADH solution, and NBT solution.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for a specific time (e.g., 5 minutes).

    • Measure the absorbance at the wavelength of maximum formazan absorption (around 560 nm).

  • Calculation:

    • The percentage of superoxide radical scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Radical Scavenging Assay

This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH. The nitric oxide then reacts with oxygen to form nitrite ions. The concentration of nitrite is measured using the Griess reagent.

  • Reagent Preparation:

    • Prepare a solution of sodium nitroprusside (e.g., 10 mM in phosphate-buffered saline, pH 7.4).

    • Prepare the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • Mix the sodium nitroprusside solution with the test compound solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

    • Add the Griess reagent to the reaction mixture.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at the characteristic wavelength (around 546 nm).

  • Calculation:

    • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test sample with that of the blank.

Ferrous Iron (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions. In the absence of a chelating agent, Fe²⁺ reacts with ferrozine to form a stable, colored complex. A chelating agent will compete with ferrozine for the Fe²⁺ ions, leading to a decrease in the color intensity.

  • Reagent Preparation:

    • Prepare solutions of FeCl₂ (e.g., 2 mM) and ferrozine (e.g., 5 mM).

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • Mix the test compound solution with the FeCl₂ solution.

    • Incubate for a short period to allow for chelation.

    • Add the ferrozine solution to initiate the color-forming reaction.

    • Incubate at room temperature for a specified time (e.g., 10 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance of the Fe²⁺-ferrozine complex (around 562 nm).

  • Calculation:

    • The percentage of Fe²⁺ chelating activity is calculated based on the reduction in absorbance in the presence of the test compound.

Reducing Power Assay

This assay is based on the principle that compounds with reducing power can reduce the ferricyanide (Fe³⁺) complex to the ferrous (Fe²⁺) form. The Fe²⁺ then reacts with ferric chloride to form a colored complex, the intensity of which is proportional to the reducing power of the compound.

  • Reagent Preparation:

    • Prepare solutions of phosphate buffer (e.g., 0.2 M, pH 6.6), potassium ferricyanide (e.g., 1%), trichloroacetic acid (TCA, e.g., 10%), and ferric chloride (e.g., 0.1%).

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • Mix the test compound solution with the phosphate buffer and potassium ferricyanide solution.

    • Incubate at an elevated temperature (e.g., 50°C) for a specified time (e.g., 20 minutes).

    • Stop the reaction by adding TCA and centrifuge the mixture.

    • Take the supernatant and mix it with distilled water and ferric chloride solution.

    • Measure the absorbance at 700 nm.

  • Calculation:

    • An increase in absorbance indicates a higher reducing power. The results are often expressed as absorbance values or as equivalents of a standard antioxidant like ascorbic acid.

The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant properties of a compound like this compound.

Experimental_Workflow Compound Test Compound (this compound/Derivative) Preparation Preparation of Stock Solution and Serial Dilutions Compound->Preparation Assay_Selection Selection of Antioxidant Assays Preparation->Assay_Selection DPPH DPPH Radical Scavenging Assay_Selection->DPPH Superoxide Superoxide Radical Scavenging Assay_Selection->Superoxide NO Nitric Oxide Radical Scavenging Assay_Selection->NO Fe_Chelation Ferrous Iron Chelation Assay_Selection->Fe_Chelation Reducing_Power Reducing Power Assay_Selection->Reducing_Power Incubation Incubation (Time and Temperature as per protocol) DPPH->Incubation Superoxide->Incubation NO->Incubation Fe_Chelation->Incubation Reducing_Power->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50/EC50) Measurement->Data_Analysis Conclusion Conclusion on Antioxidant Activity Data_Analysis->Conclusion

Figure 2: General experimental workflow for antioxidant activity assessment.

Conclusion and Future Directions

This compound has demonstrated significant antioxidant properties through both direct radical scavenging and the modulation of cellular antioxidant defense systems. Its unique 5,7,8-trihydroxy substitution pattern on the A-ring appears to be a key contributor to its potent activity. While comprehensive data on a wide array of this compound derivatives is still emerging, the established structure-activity relationships for flavonoids provide a strong foundation for the rational design of novel this compound-based antioxidants with potentially enhanced efficacy and favorable pharmacokinetic profiles. Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives to further elucidate the structure-activity relationships and to identify lead compounds for preclinical and clinical development in the context of oxidative stress-related diseases.

References

Preliminary Toxicity Assessment of Norwogonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin, a flavonoid extracted from Scutellaria baicalensis, has demonstrated significant potential as an anti-cancer agent. This technical guide provides a preliminary toxicity assessment of this compound based on currently available preclinical data. The focus of this document is on its in vitro cytotoxicity, selectivity, and the underlying molecular mechanisms of action. While in vitro studies indicate a favorable toxicity profile with selectivity towards cancer cells, this guide also highlights the current data gap in in vivo acute, sub-acute, and genotoxicity studies, which are crucial for further drug development.

In Vitro Cytotoxicity of this compound

This compound has been evaluated for its cytotoxic effects across various human cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent and selective anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells, while exhibiting minimal impact on non-tumorigenic cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cell Lines

Cell LineCell TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer32.24[1][2]
BT-549Triple-Negative Breast Cancer56.2[1][2]
HCC70Triple-Negative Breast Cancer39.05[1][2]
HCC1806Triple-Negative Breast Cancer37.3[1][2]
MCF-10ANon-tumorigenic Breast> 100[1][2]
AG11132Non-tumorigenic Breast> 100[1][2]

Table 2: Antiviral Cytotoxicity of this compound

Cell LineVirusIC50 (µg/mL)Reference
VeroEnterovirus 71 (EV71)31.83[2][3]

Mechanism of Action and Associated Signaling Pathways

This compound's cytotoxic effects in cancer cells are primarily mediated through the induction of apoptosis and cell cycle arrest. The molecular mechanism involves the modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Mitochondrial Apoptosis

This compound triggers the intrinsic apoptosis pathway, characterized by changes in the mitochondrial membrane potential. This is achieved through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.[1]

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bcl2->Mito Bax->Mito Caspase3 Caspase-3 Activation Mito->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound TAK1 TAK1 This compound->TAK1 suppresses NFkB NF-κB Pathway TAK1->NFkB STAT3 STAT3 Pathway TAK1->STAT3 Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_assays Cytotoxicity & Proliferation Assays cluster_apoptosis Apoptosis Analysis CellCulture Cell Culture (e.g., MDA-MB-231, MCF-10A) Treatment Treatment with This compound (various concentrations) CellCulture->Treatment TrypanBlue Trypan Blue Exclusion Assay Treatment->TrypanBlue BrdU BrdU Incorporation Assay Treatment->BrdU FlowCytometry Flow Cytometry (Annexin V/PI Staining) Treatment->FlowCytometry DataAnalysis Data Analysis (IC50 Calculation, Statistical Analysis) TrypanBlue->DataAnalysis BrdU->DataAnalysis FlowCytometry->DataAnalysis

References

Methodological & Application

Application Notes & Protocols: Norwogonin Extraction and Isolation from Scutellaria Root

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Norwogonin, also known as 5,7,8-trihydroxyflavone, is a key bioactive flavonoid found in the roots of Scutellaria baicalensis (Baikal skullcap).[1] This compound has garnered significant interest from researchers and drug development professionals due to its potential therapeutic effects, including its role in attenuating inflammatory osteolysis.[2] this compound exerts its biological activity by modulating various signaling pathways, such as redox signaling and calcium oscillations, making it a promising candidate for further investigation.[2] These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from Scutellaria root, intended for use by researchers in natural product chemistry and pharmacology.

I. Extraction of this compound from Scutellaria Root

The initial step involves extracting crude flavonoids from the dried and powdered roots of Scutellaria baicalensis. The choice of extraction method can significantly impact the yield and profile of the extracted compounds. Several methods have been proven effective, including Microwave-Assisted Extraction (MAE), Heat Reflux Extraction (HRE), Soxhlet Extraction, and Ultrasonic Extraction (UE).[3][4]

Protocol 1: Microwave-Assisted Extraction (MAE) MAE is an efficient method that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

  • Preparation : Weigh 1.0 g of powdered Scutellaria baicalensis root and place it into a microwave extraction vessel.

  • Solvent Addition : Add 20 mL of the desired solvent (e.g., 70% ethanol or water).

  • Extraction : Secure the vessel in a microwave reactor. Set the parameters (e.g., 42 W power for 10 minutes).[5]

  • Cooling & Filtration : Allow the vessel to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Heat Reflux Extraction (HRE) A conventional and widely used method for flavonoid extraction.

  • Preparation : Place 10 g of powdered Scutellaria root into a round-bottom flask.

  • Solvent Addition : Add 200 mL of solvent (e.g., water or 70% ethanol).

  • Extraction : Connect the flask to a reflux condenser and heat the mixture to boiling for 2 hours.

  • Cooling & Filtration : After cooling, filter the solution to separate the plant residue.

  • Solvent Removal : Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Soxhlet Extraction This continuous extraction method provides high extraction efficiency.[4]

  • Preparation : Place 10 g of powdered Scutellaria root into a thimble.

  • Assembly : Place the thimble in a Soxhlet extractor attached to a flask containing 250 mL of methanol and a condenser.[4]

  • Extraction : Heat the solvent to reflux. Allow the extraction to proceed for approximately 4-6 hours (or until the solvent in the extractor runs clear).

  • Solvent Removal : After extraction, evaporate the methanol to obtain the crude extract.

Data Summary: Comparison of Extraction Methods The following table summarizes the performance of different extraction methods for flavonoids from Scutellaria baicalensis. While specific yield data for this compound is limited, data for the closely related and abundant flavonoid, wogonin, is provided as a reference.

Extraction MethodSolventExtraction TimeTemperatureWogonin Yield (µg/mg of extract)Reference
MAE-WWater15 minN/A7.1 ± 0.2[3]
HRE-WWater2 hoursBoiling7.3 ± 0.1[3]
UE-E70% Ethanol30 minAmbient15.6 ± 1.5[3]
SoxhletMethanol4-6 hoursBoilingHigher efficiency reported[4]

MAE-W: Microwave-Assisted Extraction with Water; HRE-W: Heat Reflux Extraction with Water; UE-E: Ultrasonic Extraction with 70% Ethanol.

II. Hydrolysis of Flavonoid Glycosides

A significant portion of flavonoids in Scutellaria root exists as glucuronides (e.g., this compound-7-O-glucuronide).[3] To increase the yield of the aglycone form (this compound), an acid hydrolysis step is recommended. This protocol is adapted from a method used to obtain wogonin and baicalein from their glycosides.[6]

Protocol 4: Acid Hydrolysis of Crude Extract

  • Preparation : Dissolve the crude extract obtained from the previous step in a mixture of water and concentrated sulfuric acid. A ratio of 15 g of plant material to 150 mL of water and 10.5 mL of H₂SO₄ can be used as a starting point.[6]

  • Reaction : Heat the mixture at 100°C for approximately 4 hours to cleave the glucuronide bonds.[6]

  • Neutralization & Extraction : Cool the reaction mixture. Neutralize the acid carefully with a suitable base (e.g., NaOH solution). Perform a liquid-liquid extraction using a solvent in which this compound is soluble, such as ethyl acetate.

  • Washing & Drying : Wash the organic phase with water to remove impurities. Dry the ethyl acetate phase over anhydrous sodium sulfate.

  • Solvent Removal : Evaporate the ethyl acetate to yield a hydrolysate enriched with flavonoid aglycones, including this compound.

III. Isolation and Purification of this compound

Following extraction and hydrolysis, the enriched extract requires further purification to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective preparative technique for separating compounds from complex mixtures without a solid support matrix.

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC) This protocol is based on a successful method for isolating wogonin and other flavonoids from Scutellaria extract and can be optimized for this compound.[7]

  • Solvent System Preparation : Prepare a two-phase solvent system. A system composed of n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) has been shown to be effective for related flavonoids.[7] Shake the mixture vigorously in a separatory funnel and allow it to equilibrate at room temperature. Separate the upper and lower phases.

  • HSCCC Instrument Setup : Fill the multilayer coil column entirely with the stationary phase (e.g., the upper phase).

  • Sample Loading : Dissolve a known amount of the hydrolyzed crude extract (e.g., 500 mg) in a small volume of the biphasic solvent mixture and inject it into the column.[7]

  • Elution : Pump the mobile phase (e.g., the lower phase) into the column at a specific flow rate (e.g., 1.0 mL/min) while the apparatus is rotating at a high speed (e.g., 800 rpm).

  • Fraction Collection : Collect fractions at regular intervals using a fraction collector.

  • Analysis : Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

  • Recovery : Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Data Summary: HSCCC Purification of Scutellaria Flavonoids The following table presents typical results for the purification of wogonin from a crude Scutellaria extract using HSCCC, demonstrating the method's efficacy. Similar performance can be expected for this compound with appropriate optimization.

CompoundAmount from 500 mg Crude ExtractPurityRecoveryReference
Wogonin50.2 mg98.5%91.6%[7]
Baicalein144.8 mg95.7%92.7%[7]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction and Isolation.

This compound Signaling Pathway Diagram

*Caption: this compound's inhibition of inflammatory pathways.[2] *

References

Application Notes and Protocols for Norwogonin Purification using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin, a flavonoid primarily sourced from the roots of Scutellaria baicalensis Georgi, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] As a result, the development of efficient and scalable purification methods is crucial for advancing preclinical and clinical research. High-speed counter-current chromatography (HSCCC) presents a robust, liquid-liquid partition chromatography technique that circumvents the challenges associated with solid support matrices, such as irreversible sample adsorption, leading to high purity and recovery of target compounds.[4][5][6][7]

These application notes provide a detailed protocol for the purification of this compound utilizing HSCCC, based on established methodologies for the successful separation of structurally similar flavonoids from Scutellaria baicalensis.[8][9][10][11][12]

Experimental Protocols

Preparation of Crude Extract from Scutellaria baicalensis

A crucial first step in the purification of this compound is the efficient extraction from its natural source, the roots of Scutellaria baicalensis.

Materials and Equipment:

  • Dried roots of Scutellaria baicalensis

  • Grinder or mill

  • 80% (v/v) aqueous methanol or 70% (v/v) aqueous ethanol[13]

  • Beakers and flasks

  • Ultrasonic bath or shaker

  • Centrifuge

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Grind the dried roots of Scutellaria baicalensis into a fine powder.

  • Macerate the powdered root material in a suitable solvent. An 80% aqueous methanol or 70% aqueous ethanol solution is recommended for effective extraction of flavonoids.[13]

  • Employ ultrasonication or mechanical shaking for a designated period (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Centrifuge the mixture to separate the supernatant from the solid plant material.

  • Collect the supernatant and repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction.

  • Combine the supernatants and concentrate the solution under reduced pressure using a rotary evaporator.

  • Lyophilize the concentrated extract to obtain a dry crude powder.

High-Speed Counter-Current Chromatography (HSCCC) Purification

The following protocol is adapted from successful HSCCC separation of other flavonoids from Scutellaria baicalensis.[10]

Instrumentation:

  • High-Speed Counter-Current Chromatograph

  • Preparative HPLC system for fraction analysis

  • UV-Vis Detector

  • Fraction Collector

Two-Phase Solvent System Selection and Preparation: The choice of the two-phase solvent system is critical for successful HSCCC separation. Based on the purification of similar flavonoids like wogonin, a two-phase solvent system composed of n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) is recommended.[10]

  • Thoroughly mix the solvents in the specified ratio in a separatory funnel.

  • Allow the mixture to stand until two distinct phases are formed.

  • Separate the upper (organic) and lower (aqueous) phases. Degas both phases by ultrasonication before use.

HSCCC Operating Parameters:

  • Stationary Phase: The upper organic phase of the solvent system.

  • Mobile Phase: The lower aqueous phase of the solvent system.

  • Revolution Speed: 800-900 rpm.[11]

  • Flow Rate: A stepwise gradient can be effective. Start with 1.0 mL/min for the initial separation, and increase to 2.0 mL/min after a set time (e.g., 4 hours) to expedite the elution of later components.[10]

  • Detection Wavelength: 254 nm.[11]

  • Sample Loading: Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) before injection.[5]

HSCCC Procedure:

  • Fill the HSCCC column entirely with the stationary phase (upper phase).

  • Pump the mobile phase (lower phase) into the column at the initial flow rate until hydrodynamic equilibrium is established, as indicated by the emergence of the mobile phase from the outlet.

  • Inject the prepared sample solution.

  • Begin collecting fractions as peaks are detected by the UV detector.

  • After the initial separation period, increase the flow rate of the mobile phase as planned.

  • Once the target compounds have been eluted, stop the run and collect all fractions.

Fraction Analysis and Purity Determination

The purity of the collected fractions containing this compound should be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water (containing a small percentage of a modifier like phosphoric acid to improve peak shape).

  • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm).

  • Quantification: Purity is determined by the area normalization method.

Data Presentation

The following tables summarize representative quantitative data from the purification of flavonoids structurally similar to this compound from Scutellaria baicalensis using HSCCC. This data provides an expected range of performance for the proposed this compound purification protocol.

Table 1: HSCCC Purification of Bioactive Flavonoids from Scutellaria baicalensis Crude Extract. [10]

CompoundAmount from 500 mg Crude Extract (mg)Purity (%)Recovery (%)
Baicalein144.895.792.7
Wogonin50.298.591.6
Oroxylin A12.493.292.5

Table 2: HSCCC Purification of Flavonoid Glycosides from Scutellaria baicalensis Crude Extract. [9][11]

CompoundAmount from 120 mg Crude Extract (mg)Purity (%)
Baicalin58.199.2
Wogonoside17.099.0

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the this compound purification process.

Norwogonin_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product start Scutellaria baicalensis (Dried Roots) grinding Grinding start->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Lyophilization concentration->drying crude_extract Crude Extract drying->crude_extract sample_injection Sample Injection crude_extract->sample_injection solvent_prep Two-Phase Solvent System Preparation hsccc_instrument HSCCC Instrument Setup (Stationary Phase Fill) solvent_prep->hsccc_instrument hsccc_instrument->sample_injection elution Elution with Mobile Phase sample_injection->elution fraction_collection Fraction Collection elution->fraction_collection hplc_analysis HPLC Analysis (Purity Check) fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for this compound Purification.

This compound Signaling Pathway Involvement

This compound has been shown to modulate several key signaling pathways implicated in inflammation and apoptosis. The diagram below provides a simplified overview of its potential mechanisms of action.

Norwogonin_Signaling_Pathway cluster_cellular_stress Cellular Stress (e.g., Hypoxia, LPS) cluster_norwogonin_action This compound Intervention cluster_downstream_effects Downstream Cellular Effects stress Hypoxia / LPS ros ROS Production stress->ros induces hif1a HIF-1α Expression stress->hif1a induces apoptosis_pathway Mitochondrial Apoptosis Pathway stress->apoptosis_pathway activates This compound This compound This compound->ros inhibits This compound->hif1a inhibits This compound->apoptosis_pathway inhibits ros->apoptosis_pathway activates inflammation Inflammatory Response hif1a->inflammation promotes caspase3 Caspase-3 Activation apoptosis_pathway->caspase3 leads to cell_apoptosis Cell Apoptosis caspase3->cell_apoptosis induces

Caption: this compound's Impact on Cellular Pathways.

References

Application Notes and Protocols for the Quantification of Norwogonin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin, a flavonoid found in medicinal plants such as Scutellaria baicalensis, has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound in plant extracts.

HPLC Method Parameters for this compound Quantification

Several HPLC methods have been developed and validated for the simultaneous determination of multiple flavonoids, including this compound. A typical method involves a reversed-phase C18 column with gradient elution. The mobile phase usually consists of an aqueous solution containing an acidifier (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

Table 1: Summary of HPLC Chromatographic Conditions

ParameterMethod 1Method 2
Stationary Phase Phenomenex Luna® C18 (250 mm × 4.6 mm, 5 µm)[1]Luna C18 (150 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile and Acetic Acid Solution (gradient elution)[1]A: 0.1% Formic Acid in WaterB: Methanol (gradient elution)[2][3]
Flow Rate 1.0 mL/min[1][2][3]1.0 mL/min[2][3]
Column Temperature 30 °C[1]Ambient[2][3]
Detection Wavelength 280 nm[1][4]270 nm[2][3]
Injection Volume Not specified10 µL[3]

Method Validation Summary

The presented HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity (Correlation Coefficient, R²) > 0.99[1]
Accuracy (Recovery) 83% - 100%[1]
Precision (Relative Standard Deviation, RSD) < 3.08%[1]
Limit of Detection (LOD) 0.02 - 0.07 mg/kg[1]
Limit of Quantification (LOQ) 0.08 - 0.25 mg/kg[1]

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in a plant extract, synthesized from established methods.

Sample Preparation

Effective extraction of this compound from the plant matrix is a critical first step.

Materials:

  • Dried plant material (e.g., roots of Scutellaria baicalensis)

  • Methanol or Acetone

  • Ultrasonic bath

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)

  • 0.45 µm syringe filters

Procedure:

  • Grind the dried plant material to a fine powder.

  • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

  • Add 25 mL of methanol or acetone to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • For cleaner samples, the supernatant can be passed through a C18 SPE cartridge, pre-conditioned with methanol and water. Elute the flavonoids with methanol.

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Procedure:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Analysis

Procedure:

  • Set up the HPLC system with the chromatographic conditions outlined in Table 1 (Method 1 is recommended as a starting point).

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared plant extract samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the plant extract samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound in plant extracts.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Acetone) plant_material->extraction cleanup Filtration / SPE Cleanup extraction->cleanup hplc HPLC System (C18 Column, UV Detector) cleanup->hplc Inject Sample data_acquisition Data Acquisition hplc->data_acquisition quantification Quantification of this compound data_acquisition->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB LPS LPS LPS->PI3K_Akt LPS->MAPK LPS->NFkB Inflammation Inflammation PI3K_Akt->Inflammation Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK->Inflammation MAPK->Cell_Proliferation NFkB->Inflammation

References

Application Notes and Protocols: Norwogonin in Triple-Negative Breast Cancer (TNBC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norwogonin, a naturally occurring flavonoid found in Scutellaria baicalensis, has demonstrated significant antitumor properties.[1] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on triple-negative breast cancer (TNBC) cell lines. This compound has been shown to selectively inhibit proliferation and induce apoptosis in TNBC cells while having minimal impact on non-tumorigenic breast cells.[2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways, making it a promising candidate for TNBC therapy.[2][3]

Mechanism of Action

This compound exerts its anticancer effects on TNBC cells through several mechanisms:

  • Inhibition of Cell Proliferation and Viability: this compound inhibits the proliferation of TNBC cell lines in a dose-dependent manner.[1] It is a more potent anti-proliferative and cytotoxic agent compared to structurally related compounds like wogonin and wogonoside.[2][3]

  • Induction of Apoptosis: The compound induces mitochondrial-mediated apoptosis, evidenced by an increased percentage of apoptotic cells, a decrease in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and cleavage of caspase-3.[2][3] Treatment with 40 μM of this compound resulted in apoptosis in approximately 60% of TNBC cells.[2]

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G0/G1 and G2/M phases.[1][2] This is achieved by downregulating the expression of key cell cycle regulators, including cyclin D1, cyclin B1, and CDK1, and upregulating p21.[1][4]

  • Suppression of Key Signaling Pathways: this compound attenuates the activation of the NF-κB and STAT3 pathways.[1][2] This suppression is correlated with the downregulation of Transforming growth factor-β-activated kinase 1 (TAK1), suggesting that this compound may act as a multi-target agent for TNBC treatment.[2][3]

Data Presentation

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound have been quantified across several TNBC cell lines. The following tables summarize the key findings from published studies.

Table 1: Anti-proliferative Activity of this compound in TNBC Cell Lines (Data represents the half-maximal inhibitory concentration (IC50) after treatment)

Cell LineTypeIC50 (μM)
MDA-MB-231TNBC32.24
BT-549TNBC41.51
HCC70TNBC56.20
HCC1806TNBC45.33
MCF-10ANon-tumorigenic> 100
AG11132Non-tumorigenic> 100
Source:[2]

Table 2: Cytotoxic Effects of this compound on TNBC Cell Lines (Data represents the percentage of viable cells after treatment with 80 μM this compound)

Cell Line% Viability
MDA-MB-23132.0%
BT-54931.8%
HCC7040.5%
HCC180635.3%
Source:[2][4]

Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins in MDA-MB-231 Cells (Data shows the modulatory effect of this compound treatment)

ProteinFunctionEffect of this compound
BaxPro-apoptoticIncreased expression[2]
Bcl-2Anti-apoptoticDecreased expression[1]
Caspase-3Executioner caspaseIncreased cleavage[2]
Cyclin D1G1/S phase transitionDecreased expression[2]
Cyclin B1G2/M phase transitionDecreased expression[2]
CDK1Cell cycle progressionDecreased expression[2]
p21Cell cycle inhibitorUpregulated expression[1][4]
TAK1Upstream kinaseSuppressed expression[2]
p-STAT3 (Ser727)Signal transducerInhibited phosphorylation[2]
Source:[1][2][4]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound in TNBC cells.

This compound signaling pathway in TNBC cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on TNBC cell lines.

MTT_Workflow A 1. Seed TNBC cells in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Treat with various concentrations of this compound B->C D 4. Incubate for 48h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (formazan formation) E->F G 7. Add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm using a plate reader G->H Apoptosis_Workflow A 1. Seed cells in 6-well plates and grow to 70-80% confluency B 2. Treat with this compound (e.g., 10, 20, 40 µM) for 48h A->B C 3. Harvest cells by trypsinization, including floating cells B->C D 4. Wash cells with cold PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Add Annexin V-FITC and Propidium Iodide (PI) E->F G 7. Incubate for 15 min in the dark at room temperature F->G H 8. Analyze by flow cytometry within 1h G->H WesternBlot_Workflow A 1. Treat cells with this compound B 2. Lyse cells in RIPA buffer and quantify protein concentration A->B C 3. Denature protein samples and load onto SDS-PAGE gel B->C D 4. Perform electrophoresis C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block membrane with 5% non-fat milk or BSA for 1h E->F G 7. Incubate with primary antibody (e.g., anti-Bax, anti-p-STAT3) overnight at 4°C F->G H 8. Wash and incubate with HRP-conjugated secondary antibody for 1h G->H I 9. Add ECL substrate and detect chemiluminescence H->I

References

Application Notes and Protocols: Norwogonin in Hypoxia-Induced Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin, a natural flavone primarily isolated from the root of Scutellaria baicalensis Georgi, has demonstrated significant antioxidant properties.[1][2] Recent studies have highlighted its potential as a neuroprotective agent in cellular models of hypoxia-induced oxidative stress. Hypoxia, a condition of insufficient oxygen supply to tissues, can trigger a cascade of events leading to oxidative damage and apoptosis, particularly in neuronal cells.[2] this compound has been shown to mitigate these effects by scavenging reactive oxygen species (ROS), preserving the activity of antioxidant enzymes, and modulating key signaling pathways involved in cell survival and death.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in a well-established in vitro model of hypoxia using PC12 cells, a cell line commonly used in neurological research.

Key Applications

  • Neuroprotection: Investigation of this compound's protective effects against hypoxia-induced neuronal cell injury and apoptosis.[1]

  • Antioxidant Activity: Assessment of this compound's capacity to reduce oxidative stress by measuring ROS levels, lipid peroxidation, and the activity of antioxidant enzymes.[1][2]

  • Signal Transduction: Elucidation of the molecular mechanisms underlying this compound's effects, particularly its influence on the HIF-1α and mitochondrial apoptosis pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on hypoxia-induced oxidative stress in PC12 cells.

Table 1: Effect of this compound on Cell Viability and LDH Release in Hypoxia-Exposed PC12 Cells

Treatment GroupConcentration (mol/L)Cell Viability (%)LDH Release (%)
Control (Normoxia)-100.00 ± 5.21100.00 ± 6.34
Hypoxia-58.71 ± 3.15185.23 ± 9.87
This compound + Hypoxia1 x 10⁻⁸62.79 ± 2.89165.43 ± 8.12
This compound + Hypoxia1 x 10⁻⁷66.68 ± 3.42 142.11 ± 7.55
This compound + Hypoxia1 x 10⁻⁶69.88 ± 3.51 121.56 ± 6.98
This compound + Hypoxia1 x 10⁻⁵63.43 ± 3.27158.78 ± 7.89
Rutin + Hypoxia (Positive Control)1 x 10⁻⁶63.78 ± 3.01*Not Reported

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared with the hypoxia group. Data extracted from Jing et al., 2021.[2]

Table 2: Effect of this compound on Oxidative Stress Markers in Hypoxia-Exposed PC12 Cells

Treatment GroupConcentration (mol/L)Intracellular ROS (Fluorescence Intensity %)MDA Level (nmol/mg protein)
Control (Normoxia)-100.00 ± 7.122.34 ± 0.15
Hypoxia-215.43 ± 10.235.87 ± 0.28
This compound + Hypoxia1 x 10⁻⁶135.21 ± 8.54 3.12 ± 0.19

*Data are presented as mean ± SD. *p < 0.01 compared with the hypoxia group. Data extracted from Jing et al., 2021.[2]

Table 3: Effect of this compound on Antioxidant Enzyme Activity in Hypoxia-Exposed PC12 Cells

Treatment GroupConcentration (mol/L)SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Control (Normoxia)-125.43 ± 8.7645.32 ± 3.1188.54 ± 6.23
Hypoxia-65.21 ± 5.3421.87 ± 2.0142.11 ± 4.09
This compound + Hypoxia1 x 10⁻⁶102.87 ± 7.89 38.76 ± 2.8775.43 ± 5.87**

*Data are presented as mean ± SD. *p < 0.01 compared with the hypoxia group. Data extracted from Jing et al., 2021.[1][2]

Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins in Hypoxia-Exposed PC12 Cells (Relative Protein Expression)

Treatment GroupConcentration (mol/L)BaxBcl-2Bcl-2/Bax RatioCytochrome cCleaved Caspase-3
Control (Normoxia)-1.001.001.001.001.00
Hypoxia-2.54 ± 0.180.45 ± 0.050.182.87 ± 0.213.12 ± 0.25
This compound + Hypoxia1 x 10⁻⁶1.32 ± 0.11 0.85 ± 0.070.641.45 ± 0.13 1.58 ± 0.14

*Data are presented as mean ± SD relative to the control group. *p < 0.01 compared with the hypoxia group. Data extracted from Jing et al., 2021.[1][2]

Experimental Protocols

Cell Culture and Hypoxia Induction
  • Cell Line: PC12 cells (a rat pheochromocytoma cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Hypoxia Induction: To create a hypoxic environment, PC12 cells are placed in a specialized chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ at 37°C for 24 hours.[2] Control cells are cultured under normoxic conditions (21% O₂, 5% CO₂) for the same duration.[2]

  • This compound Treatment: PC12 cells are pre-incubated with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ mol/L) for 1 hour before being subjected to hypoxic conditions.[2]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Procedure:

    • Seed PC12 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • After adherence, treat the cells with this compound and/or expose them to hypoxia as described above.

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Reactive Oxygen Species (ROS) Measurement
  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Culture and treat PC12 cells in a 6-well plate.

    • After treatment, wash the cells with serum-free medium.

    • Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

    • Wash the cells three times with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Procedure:

    • Lyse the treated PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, VEGF, Bax, Bcl-2, Cytochrome c, Caspase-3, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[2]

Annexin V-FITC/PI Apoptosis Assay
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Procedure:

    • Harvest the treated PC12 cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[2]

Visualized Signaling Pathways and Workflows

Norwogonin_Mechanism_of_Action Hypoxia Hypoxia (1% O2) ROS ↑ Reactive Oxygen Species (ROS) Hypoxia->ROS AntioxidantEnzymes ↓ Antioxidant Enzymes (SOD, CAT, GPx) ROS->AntioxidantEnzymes HIF1a ↑ HIF-1α Stabilization ROS->HIF1a Mitochondria Mitochondria ROS->Mitochondria This compound This compound This compound->ROS Scavenges This compound->AntioxidantEnzymes Restores This compound->HIF1a Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 VEGF ↑ VEGF Expression HIF1a->VEGF Mitochondria->Bax Mitochondria->Bcl2 CytoC ↑ Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp3 ↑ Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellSurvival Cell Survival

Caption: this compound's protective mechanism against hypoxia-induced oxidative stress.

Experimental_Workflow Start Start: PC12 Cell Culture Pretreat Pre-treatment with this compound (1 hour) Start->Pretreat Hypoxia Hypoxia Induction (1% O2, 24 hours) Pretreat->Hypoxia Analysis Downstream Analysis Hypoxia->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability ROS ROS Measurement (DCFH-DA) Analysis->ROS Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis WesternBlot Protein Expression (Western Blot) Analysis->WesternBlot End End: Data Interpretation Viability->End ROS->End Apoptosis->End WesternBlot->End

Caption: Workflow for assessing this compound's effects on hypoxic PC12 cells.

Logical_Relationship This compound This compound Antioxidant Direct Antioxidant Activity This compound->Antioxidant Signaling Modulation of Signaling Pathways This compound->Signaling ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Enzyme_Activity ↑ Antioxidant Enzyme Activity Antioxidant->Enzyme_Activity HIF1a_Inhibition ↓ HIF-1α Pathway Signaling->HIF1a_Inhibition Apoptosis_Inhibition ↓ Mitochondrial Apoptosis Pathway Signaling->Apoptosis_Inhibition Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection Enzyme_Activity->Neuroprotection HIF1a_Inhibition->Neuroprotection Apoptosis_Inhibition->Neuroprotection

Caption: Logical relationship of this compound's activities leading to neuroprotection.

References

In Vitro Protocols for Assessing the Anti-inflammatory Effects of Norwogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-inflammatory effects of Norwogonin in vitro. The methodologies focus on key biomarkers of inflammation, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line as a model system. Furthermore, the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are explored.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its structurally related compound, wogonin. Due to the limited availability of specific quantitative data for this compound, data for wogonin is included as a reference, given their similar biological activities.

Table 1: Inhibition of Nitric Oxide (NO) Production by Wogonin in LPS-Stimulated RAW 264.7 Macrophages

CompoundAssayCell LineStimulantIC50 ValueCitation
WogoninNitric Oxide ProductionRAW 264.7LPS17 µM[1]

Table 2: Qualitative and Semi-Quantitative Anti-inflammatory Effects of this compound and Wogonin

CompoundTargetEffectCell LineStimulantConcentrationCitation
This compoundCell Viability (TNBC cells)More potent than wogoninMDA-MB-231, BT-549, HCC70, HCC1806-40 µM (this compound) vs. 100 µM (wogonin)[2]
WogoninTNF-α, IL-6, IL-1β ProductionDose-dependent decreaseA549LPSNot specified[3]
Wogoninp-p38, p-ERK, p-JNKReduced phosphorylationDRG neuronsLPS25 µM[4]
WogoninNF-κB p65 Nuclear TranslocationSuppressedHCT116LPSNot specified[5]
WogoninTNF-α, IL-6 ProductionSignificant inhibitionRAW 264.7dsRNAUp to 50 µM[6][7][8]

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line: Murine macrophage cell line RAW 264.7.

1.2. Culture Conditions:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

1.3. Treatment:

  • Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, typically 24 hours for cytokine and NO measurements, or shorter time points for signaling pathway analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

2.1. Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

2.2. Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Assays (ELISA)

3.1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

3.2. Protocol for TNF-α and IL-6:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate solution to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

4.1. Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

4.2. Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe signaling events.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins overnight at 4°C.

    • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

    • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed cells in appropriate plates start->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound (or vehicle) for 1-2 hours adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate no_assay Nitric Oxide (NO) Production Assay (24h stimulation) stimulate->no_assay cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA (24h stimulation) stimulate->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK Pathways) (15-60 min stimulation) stimulate->western_blot no_analysis Quantify Nitrite Concentration no_assay->no_analysis cytokine_analysis Calculate Cytokine Concentrations cytokine_assay->cytokine_analysis wb_analysis Densitometry Analysis of Protein Phosphorylation western_blot->wb_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

nf_kb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocation NFkB_p p-NF-κB (p-p65/p50) genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_p->genes activates transcription This compound This compound This compound->IKK_complex inhibits This compound->IkB prevents degradation This compound->NFkB inhibits translocation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 p_p38 p-p38 p38->p_p38 AP1 AP-1 p_p38->AP1 activate ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_ERK1_2->AP1 activate JNK JNK MKK4_7->JNK p_JNK p-JNK JNK->p_JNK p_JNK->AP1 activate genes Pro-inflammatory Genes AP1->genes activates transcription This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK1_2 inhibits phosphorylation This compound->JNK inhibits phosphorylation

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

References

Norwogonin: A Promising Flavonoid for Inducing Apoptosis and Cell Cycle Arrest in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Norwogonin, a natural flavonoid compound (5, 7, 8-trihydroxyflavone), has emerged as a significant area of interest in oncology research. Derived from Scutellaria baicalensis, this polyhydroxy flavone has demonstrated potent antitumor activities across various cancer cell lines. Its mechanism of action primarily involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest), selectively targeting tumor cells while exhibiting minimal toxicity to normal cells.[1][2] These characteristics position this compound as a potential candidate for the development of novel multi-target cancer therapies.[1] This document provides a detailed overview of this compound's effects, quantitative data on its efficacy, and comprehensive protocols for key experimental procedures.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death. In triple-negative breast cancer (TNBC) cells, this compound has been shown to inhibit the expression of Transforming growth factor-β-activated kinase 1 (TAK1).[1] This upstream inhibition leads to the subsequent downregulation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] Both NF-κB and STAT3 are crucial for cancer cell proliferation and resistance to apoptosis.[1]

Furthermore, this compound induces the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a decrease in the mitochondrial membrane potential (ΔΨm), and the cleavage and activation of caspase-3.[1] The cell cycle arrest induced by this compound is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1), and the upregulation of the CDK inhibitor p21.[1][3] In some cancer types, such as colorectal cancer, the inhibition of the PI3K/AKT signaling pathway has also been implicated in this compound's mechanism.[4][5]

Norwogonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound TAK1 TAK1 This compound->TAK1 Inhibits p21 p21 This compound->p21 Upregulates Cyclins_CDKs Cyclin B1/D1 CDK1 This compound->Cyclins_CDKs Downregulates Bax_Bcl2 ↑ Bax / ↓ Bcl-2 This compound->Bax_Bcl2 NFkB NF-κB TAK1->NFkB Inhibits STAT3 STAT3 TAK1->STAT3 Inhibits Apoptosis Apoptosis NFkB->Apoptosis Promotes Survival STAT3->Apoptosis Promotes Survival CellCycleArrest Cell Cycle Arrest (G1 & G2/M) p21->CellCycleArrest Cyclins_CDKs->CellCycleArrest MMP ↓ ΔΨm Bax_Bcl2->MMP Caspase3 Caspase-3 Activation MMP->Caspase3 Caspase3->Apoptosis

This compound's multi-target mechanism of action.

Data Presentation: Efficacy of this compound

The cytotoxic and cytostatic effects of this compound have been quantified in various cancer cell lines. The data highlights its selectivity for cancer cells over non-tumorigenic cells.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)CommentsReference
MDA-MB-231Triple-Negative Breast Cancer32.24-[1]
BT-549Triple-Negative Breast Cancer56.2-[1]
HCC70Triple-Negative Breast Cancer39.05-[1]
HCC1806Triple-Negative Breast Cancer37.3-[1]
MCF-10ANon-tumorigenic Breast> 100Indicates cancer cell selectivity.[1]
AG11132Non-tumorigenic Fibroblast> 100Indicates cancer cell selectivity.[1]
HCT-116Colorectal Carcinoma15.5-[2]
CCD-18CoNormal Colon Fibroblast90Indicates cancer cell selectivity.[2]
HL-60Human Leukemia21.7 ± 1.5More potent than Wogonin (IC50 = 67.5 µM).[6]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in TNBC Cells (MDA-MB-231)

TreatmentApoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control~5%~50%~30%~20%[1]
This compound (40 µM)~60%IncreasedDecreasedSignificantly Increased[1]

Note: Percentages are approximate values derived from published data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key assays used to evaluate the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed Cells (96-well plate) 1,000-80,000 cells/well B 2. Incubate (e.g., 24h, 37°C, 5% CO2) A->B C 3. Treat with this compound (Various concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Add Solubilizer (e.g., DMSO, SDS) F->G H 8. Incubate & Shake (e.g., 15 min, RT) G->H I 9. Measure Absorbance (570 nm) H->I

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[8]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Cells (Including supernatant) C 3. Wash with PBS (Centrifuge 300 x g, 5 min) D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15 min, RT, in dark) E->F G 7. Add Binding Buffer F->G H 8. Analyze via Flow Cytometry G->H

Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with this compound for the desired time.

  • Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.[9]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

CellCycle_Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest & Wash with PBS A->B C 3. Fix Cells (Ice-cold 70% Ethanol) B->C D 4. Incubate (≥2h at 4°C) C->D E 5. Wash with PBS to remove ethanol D->E F 6. Resuspend in PI/RNase Staining Buffer E->F G 7. Incubate (30 min, RT, in dark) F->G H 8. Analyze via Flow Cytometry G->H

Workflow for Cell Cycle Analysis using PI Staining.

Protocol:

  • Cell Preparation: Culture and treat approximately 1x10⁶ cells with this compound as described previously.

  • Harvesting: Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[11]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[11][12] RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Caspase-3, Bcl-2, Bax, Cyclins, CDKs, p21).

WesternBlot_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_detect Detection A 1. Cell Lysis (RIPA buffer + inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. Denaturation (Sample buffer + Heat) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF/NC Membrane) D->E F 6. Blocking (e.g., 5% Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., overnight, 4°C) F->G H 8. Secondary Antibody (HRP-conjugated) Incubation G->H I 9. Chemiluminescent (ECL) Substrate Addition H->I J 10. Signal Detection (Imaging System) I->J

Workflow for Western Blotting.

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[15]

  • Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15] Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis and cell cycle arrest in a variety of tumor cells, particularly triple-negative breast cancer and colorectal cancer.[1][2] Its ability to modulate multiple key signaling pathways, including TAK1/NF-κB/STAT3, highlights its promise as a multi-target therapeutic. The provided data and protocols offer a robust framework for researchers to further investigate and validate the antitumor properties of this compound, paving the way for its potential translation into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Norwogonin

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance the poor oral bioavailability of Norwogonin (also known as Wogonin) in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges researchers encounter during the formulation and in vivo testing of this compound.

Q1: My preliminary in vivo study with a simple this compound suspension shows extremely low and variable plasma concentrations. What is the primary cause and what are my options?

A: This is a very common and expected outcome. This compound exhibits very poor aqueous solubility and low permeability, which leads to low oral bioavailability, often reported to be as low as 1.1% in rats.[1][2] The primary cause is its inability to dissolve effectively in gastrointestinal fluids, which is a prerequisite for absorption.

Troubleshooting Options:

  • Formulation Enhancement: You must move beyond a simple suspension. Advanced drug delivery systems are necessary to improve solubility and absorption. Common successful strategies include:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core.

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Anhydrous mixtures of oils, surfactants, and co-surfactants that form nanoemulsions upon contact with GI fluids.

    • Phospholipid Complexes: Forming a lipophilic complex of this compound with phospholipids to enhance its passage across biological membranes.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[3]

Q2: I am trying to prepare this compound-loaded Solid Lipid Nanoparticles (SLNs), but I'm facing issues with particle aggregation and low entrapment efficiency. What can I do?

A: These are frequent challenges in SLN preparation.

For Particle Aggregation:

  • Optimize Surfactant Concentration: The concentration of your stabilizer (e.g., Poloxamer 188, Tween 80) is critical. Insufficient surfactant will not provide enough steric or electrostatic stabilization, leading to aggregation. Try increasing the surfactant concentration incrementally.

  • Check Zeta Potential: Aim for a zeta potential of at least ±20 mV to ensure sufficient electrostatic repulsion between particles. If it's too low, consider using a different or a combination of surfactants.

  • Control Cooling Process: Rapid or uncontrolled cooling during preparation can lead to larger particles and aggregation. Ensure a consistent and controlled cooling step.

For Low Entrapment Efficiency (EE%):

  • Lipid Selection: The solubility of this compound in the chosen solid lipid is paramount. Perform a screening study to find a lipid in which this compound has the highest solubility (e.g., Stearic Acid, Glyceryl Monostearate).

  • Lipid:Drug Ratio: A very high drug load can lead to drug expulsion from the lipid matrix upon cooling and crystallization. Try reducing the initial drug concentration.

  • Preparation Method: High-speed homogenization combined with ultrasonication is often more effective at entrapping the drug than simple stirring methods.

Q3: When preparing a Self-Nanoemulsifying Drug Delivery System (SNEDDS), my formulation doesn't form a clear nanoemulsion upon dilution, or it becomes unstable and phase separates. How can I fix this?

A: The success of a SNEDDS relies on the careful selection and ratio of its components.

Troubleshooting Steps:

  • Component Screening: Systematically screen oils, surfactants, and co-surfactants. The oil phase should effectively solubilize this compound. The surfactant (e.g., Cremophor EL, Tween 80) and co-surfactant (e.g., Transcutol P, PEG 400) must have the ability to form a stable and fine nanoemulsion.

  • Construct Pseudoternary Phase Diagrams: This is a critical step. These diagrams map the nanoemulsion region for different ratios of oil, surfactant, and co-surfactant. This allows you to identify the optimal proportions that will result in a stable system upon dilution.

  • Check Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is crucial. For oil-in-water nanoemulsions (which is the goal for SNEDDS), you generally need a higher HLB value (typically >10). You may need to blend surfactants to achieve the optimal HLB.

  • Thermodynamic Stability Tests: Subject your formulation to stress tests, such as centrifugation and freeze-thaw cycles, to ensure its stability. Unstable formulations will phase separate under these conditions.

Quantitative Data from Animal Studies

The following tables summarize pharmacokinetic data from animal studies, demonstrating the impact of different formulation strategies on the bioavailability of this compound/Wogonin.

Table 1: Pharmacokinetic Parameters of Wogonin in Rats (Oral Administration)

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Wogonin Suspension100 mg/kg3000.47Not Reported1.10%
Wogonin in S. baicalensis Extract4.5 g/kg extract79.80.25Not ReportedNot Reported

Data compiled from a study in Sprague-Dawley rats.[1][2] Note the low bioavailability of the unformulated compound.

Table 2: Comparative Pharmacokinetics of Wogonin Formulations in Beagles (Oral Administration)

FormulationDoseCmax (µg/L)Tmax (h)AUC₀₋t (µg·h/L)Relative Bioavailability Increase
Crude Wogonin Material20 mg/kg2.5 ± 1.10.7 ± 0.37.1 ± 2.0-
Wogonin Solid Dispersion20 mg/kg7.9 ± 3.30.3 ± 0.221.0 ± 3.2~2.96-fold

Data from a comparative study in Beagle dogs, showing a significant improvement with a solid dispersion formulation.[3]

Experimental Protocols & Methodologies

Below are detailed protocols for preparing advanced this compound formulations, adapted from successful studies on flavonoids.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the widely used hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Solid Lipid: Stearic Acid or Glyceryl Monostearate (GMS)

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Tween 80

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Weigh the selected solid lipid (e.g., 200 mg Stearic Acid) and this compound (e.g., 20 mg). Heat the lipid approximately 10°C above its melting point until a clear, molten liquid is formed. Add the this compound to the molten lipid and stir until fully dissolved.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 2% w/v Poloxamer 188 in 20 mL of purified water). Heat this solution to the same temperature as the lipid phase.

  • Hot Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 5-15 minutes. This step is crucial for reducing the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. As the lipid cools below its crystallization point, it solidifies, forming the this compound-loaded SLNs.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Preparation of this compound Phospholipid Complex

This protocol uses a solvent evaporation method to form the complex.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • n-Hexane

Procedure:

  • Dissolution: Dissolve this compound and phosphatidylcholine in a molar ratio of 1:1 or 1:2 in a round-bottom flask using anhydrous ethanol or THF.

  • Reaction: Reflux the mixture at 50-60°C for 2-3 hours under a nitrogen atmosphere to prevent oxidation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a thin, dry film is formed on the flask wall.

  • Precipitation and Collection: Add n-hexane to the flask and stir. The phospholipid complex will precipitate out of the non-polar solvent.

  • Drying: Collect the precipitate by filtration and dry it under vacuum for 24 hours to remove any residual solvent.

  • Confirmation: Confirm the formation of the complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Visualizations of Workflows and Pathways

The following diagrams illustrate key experimental processes and logical flows relevant to this compound bioavailability studies.

G cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation NW Poorly Soluble This compound Strat Select Strategy (SLN, SNEDDS, etc.) NW->Strat Prep Prepare Formulation Strat->Prep Char Physicochemical Characterization (Size, EE%, Stability) Prep->Char Admin Oral Administration to Animal Model (Rat) Char->Admin Sample Timed Blood Sampling Admin->Sample LCMS LC-MS/MS Analysis of Plasma Sample->LCMS PK Pharmacokinetic Analysis (AUC, Cmax) LCMS->PK PK->Strat Optimization Feedback

Caption: General workflow for enhancing this compound bioavailability.

G cluster_troubleshooting Troubleshooting SLN Preparation Problem Problem: Low Entrapment Efficiency (EE%) Cause1 Cause 1: Poor drug solubility in lipid matrix Problem->Cause1 Cause2 Cause 2: Drug expulsion during lipid crystallization Problem->Cause2 Cause3 Cause 3: High drug loading Problem->Cause3 Solution1 Solution: Screen lipids for highest solubility Cause1->Solution1 Solution2 Solution: Use a lipid blend or optimize cooling rate Cause2->Solution2 Solution3 Solution: Decrease drug:lipid ratio Cause3->Solution3

Caption: Troubleshooting logic for low SLN entrapment efficiency.

References

Norwogonin stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of norwogonin in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue 1: Precipitation of this compound in Aqueous Buffers

  • Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous cell culture medium (e.g., PBS), but I observed a precipitate. What is happening and how can I prevent this?

  • Answer: this compound has very low solubility in aqueous solutions. While it is soluble in organic solvents like DMSO, diluting the stock solution into an aqueous buffer can cause it to precipitate out if the final aqueous concentration exceeds its solubility limit.

    Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.

    • Increase the Percentage of Co-solvent: If your experimental system allows, you can try to maintain a small percentage of the organic solvent (e.g., DMSO) in the final aqueous solution to help keep the this compound dissolved. However, be mindful of the potential effects of the solvent on your cells or assay.

    • Use a Surfactant: For in vivo formulations, a surfactant like Tween-80 can be used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Sonication: Gentle sonication after dilution may help to redissolve small amounts of precipitate, but this is often a temporary solution.

Issue 2: Suspected Degradation of this compound During Storage

  • Question: I have been storing my this compound stock solution in DMSO at -20°C, but I am concerned it may be degrading over time. How can I assess its stability?

  • Answer: While this compound is relatively stable as a solid, its stability in solution can be affected by factors such as solvent, temperature, pH, and light exposure.

    Troubleshooting Steps:

    • Analytical Chemistry: The most definitive way to assess degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). You can compare the chromatogram of your stored solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.

    • Visual Inspection: A color change in the solution can sometimes indicate degradation, although this is not a definitive measure.

    • Functional Assay: If you are using the this compound in a biological assay, you can compare the activity of the stored solution to a freshly prepared one to see if there is a loss of potency.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results in my cell-based assays with this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent results can be a sign of this compound degradation or precipitation. If the compound is not fully dissolved or has degraded, the effective concentration in your assay will be lower than intended and may vary between experiments.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your this compound stock solution for each experiment.

    • Check for Precipitation: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation.

    • Protect from Light: this compound should be protected from light during storage and handling to prevent photodegradation. Use amber vials or cover your tubes with foil.

    • Control for Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experimental conditions and that it is not causing any cellular toxicity or other confounding effects.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a polyhydroxy flavone with poor water solubility. The recommended solvents for preparing stock solutions are organic solvents. The table below summarizes the solubility in common laboratory solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)~250 mg/mL (~925.10 mM)
Dimethylformamide (DMF)20 mg/mL
Ethanol0.1 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.1 mg/mL

Q2: What are the recommended storage conditions for this compound?

A2: The stability of this compound depends on whether it is in solid form or in solution.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder-20°C≥ 4 yearsProtect from light
In Solvent (e.g., DMSO)-80°C6 monthsProtect from light
In Solvent (e.g., DMSO)-20°C1 monthProtect from light

Q3: Is this compound sensitive to pH?

Q4: How does temperature affect the stability of this compound?

A4: As with most chemical compounds, higher temperatures can accelerate the degradation of this compound. For long-term storage of solutions, -80°C is recommended. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, flavonoids, in general, can undergo degradation through oxidation and hydrolysis. The presence of multiple hydroxyl groups on the this compound molecule makes it susceptible to oxidation. Forced degradation studies on the related compound wogonin have shown it can undergo isomerization under basic conditions. It is likely that this compound could be susceptible to similar degradation mechanisms.

Experimental Protocols

Protocol: General Procedure for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solvent system over time.

1. Materials:

  • This compound powder

  • HPLC-grade solvent of interest (e.g., DMSO, ethanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Amber vials

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a specific concentration (e.g., 10 mg/mL) in an amber vial. This is your time zero (T=0) sample.

  • Initial HPLC Analysis (T=0):

    • Dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

    • Develop a suitable gradient elution method to obtain a sharp, well-resolved peak for this compound. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 270 nm).

    • Record the chromatogram and note the retention time and peak area of the this compound peak.

  • Storage of Stock Solution: Store the remaining stock solution under the desired conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stored stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC using the same method.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Look for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.

    • Plot the percentage of this compound remaining versus time to visualize the stability profile.

Visualizations

Below are diagrams of key signaling pathways known to be modulated by this compound.

Norwogonin_Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Assessment Norwogonin_Powder This compound Powder Stock_Solution Stock Solution Norwogonin_Powder->Stock_Solution Dissolve Solvent Solvent (e.g., DMSO) Solvent->Stock_Solution Temperature Temperature (-20°C or -80°C) Stock_Solution->Temperature Light Light Protection (Amber Vials) Stock_Solution->Light pH pH of Diluent Stock_Solution->pH HPLC_Analysis HPLC Analysis Stock_Solution->HPLC_Analysis Time Points Functional_Assay Functional Assay Stock_Solution->Functional_Assay Time Points TrkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates This compound This compound This compound->TrkB Agonist PI3K PI3K TrkB->PI3K PLC PLCγ TrkB->PLC Ras Ras TrkB->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Survival Neuronal Survival & Growth CREB->Survival Promotes NFkB_STAT3_Signaling_Pathway cluster_pathways Inhibition by this compound cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway This compound This compound TAK1 TAK1 This compound->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates STAT3 STAT3 TAK1->STAT3 Activates (indirectly) IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory & Survival Genes NFkB_nucleus->Pro_inflammatory_genes Activates Transcription pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer (in nucleus) pSTAT3->pSTAT3_dimer Dimerizes & Translocates Cell_cycle_genes Cell Cycle & Proliferation Genes pSTAT3_dimer->Cell_cycle_genes Activates Transcription

Technical Support Center: Norwogonin for Central Nervous System Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Norwogonin in central nervous system (CNS) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in CNS research?

This compound, also known as 5,7,8-trihydroxyflavone, is a natural flavonoid found in Scutellaria baicalensis (Baikal skullcap).[1] It is investigated in CNS research for its potential neuroprotective properties, which are attributed to its antioxidant and anti-inflammatory activities.[2][3] Studies have shown that this compound can attenuate oxidative stress and apoptosis in neuronal cells, suggesting its therapeutic potential for neurological disorders.[2][3]

2. What are the main challenges in delivering this compound to the CNS?

The primary challenges in delivering this compound to the CNS are its low aqueous solubility and poor permeability across the blood-brain barrier (BBB). Like many flavonoids, this compound's bioavailability in the brain is limited, hindering its therapeutic efficacy.[4]

3. What are some strategies to improve this compound delivery to the CNS?

To overcome delivery challenges, researchers are exploring advanced formulation strategies, including the use of nanoparticles and liposomes.[5][6][7][8] These carrier systems can enhance the solubility of this compound, protect it from degradation, and facilitate its transport across the BBB.[6][7][8]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound for In Vitro and In Vivo Studies

Problem: Researchers frequently encounter difficulties in dissolving this compound in aqueous solutions for cell culture experiments or for preparing formulations for animal administration.

Solution:

  • For In Vitro Studies:

    • Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[9] Subsequently, dilute the stock solution in the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

    • For aqueous buffers, first dissolve this compound in DMSO and then dilute with the chosen buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can be used, but storage of the aqueous solution is not recommended for more than a day.[10]

  • For In Vivo Studies:

    • Due to its low aqueous solubility, preparing this compound for intravenous (IV) or intraperitoneal (IP) injection requires a co-solvent system. A common approach for related flavonoids like wogonin is to first dissolve the compound in DMSO and then dilute it with saline or other aqueous vehicles.[10]

    • It is critical to perform pilot studies to determine the maximum tolerable concentration of the co-solvent (e.g., DMSO) in the final injection volume for the chosen animal model, as high concentrations can cause toxicity.

Quantitative Data: Solubility of Related Flavonoid (Wogonin)

SolventApproximate Solubility
Ethanol~ 0.1 mg/mL
DMSO~ 20 mg/mL
Dimethylformamide (DMF)~ 20 mg/mL
1:1 DMSO:PBS (pH 7.2)~ 0.1 mg/mL

Note: This data is for Wogonin and should be used as an initial guide for this compound. The additional hydroxyl group in this compound may alter its solubility.[10]

Issue 2: Assessing Blood-Brain Barrier Permeability of this compound

Problem: Determining the ability of this compound to cross the blood-brain barrier is essential for evaluating its potential as a CNS therapeutic.

Solution:

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive permeability across the BBB.[10][11][12][13]

Experimental Protocol: PAMPA-BBB Assay

  • Prepare the Donor Plate:

    • Dissolve this compound in a phosphate buffer solution (pH 7.4) containing a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.[2]

    • Add the this compound solution to the donor wells of the PAMPA plate.[2]

  • Prepare the Acceptor Plate:

    • Fill the acceptor wells with a buffer solution (e.g., 1X PBS with 5% DMSO).[2]

  • Assemble the PAMPA Sandwich:

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane or a commercial porcine brain lipid extract) to form the artificial membrane.[2][14]

    • Place the donor plate on top of the acceptor plate to create the "sandwich."[13]

  • Incubation:

    • Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber.[2]

  • Quantification:

    • After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculate Permeability (Pe):

    • The effective permeability is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Expected Results:

Issue 3: Quantifying this compound in Brain Tissue

Problem: Accurate measurement of this compound concentrations in brain tissue is crucial for pharmacokinetic and pharmacodynamic studies.

Solution:

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules like this compound in complex biological matrices such as brain homogenates.[15][16][17][18][19][20]

Experimental Protocol: LC-MS/MS Quantification of this compound in Brain Tissue

  • Brain Tissue Homogenization:

    • Excise the brain tissue and weigh it.

    • Homogenize the tissue in a suitable buffer (e.g., ice-cold PBS) using a mechanical homogenizer.

  • Protein Precipitation and Extraction:

    • To the brain homogenate, add a protein precipitation agent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.[18] This step also serves to extract the analyte from the tissue matrix.

    • Collect the supernatant containing this compound.

  • Sample Clean-up (Optional but Recommended):

    • For cleaner samples and improved sensitivity, a solid-phase extraction (SPE) step can be incorporated.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column.[15]

      • Employ a mobile phase gradient consisting of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[15]

    • Mass Spectrometric Detection:

      • Utilize an electrospray ionization (ESI) source, likely in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more product ions.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations in a blank brain matrix.

    • Include an internal standard (a structurally similar compound not present in the sample) to correct for variations in sample preparation and instrument response.

Quantitative Data: Example LC-MS/MS Parameters for a Related Flavonoid (Rutin) in Brain Homogenate

ParameterValue
Column BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile (85%): 2 mM Ammonium Formate (15%): Formic Acid (0.1%)
Flow Rate 0.25 mL/min

Note: These parameters for Rutin can serve as a starting point for developing a method for this compound. The optimal conditions will need to be determined empirically.[15]

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action

This compound is thought to exert its neuroprotective effects by modulating key signaling pathways involved in inflammation and oxidative stress, such as NF-κB, MAPK, and Nrf2.[11][12][13][21][22][23][24][25][26][27][28][29]

Diagram: Simplified Overview of this compound's Potential Signaling Pathway Interactions

Norwogonin_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Inflammatory_Stimuli Inflammatory Stimuli This compound->Inflammatory_Stimuli MAPK MAPK (p38, JNK) This compound->MAPK IKK IKK This compound->IKK Nrf2 Nrf2 This compound->Nrf2 activates ROS->MAPK Keap1 Keap1 ROS->Keap1 ROS->Nrf2 activates Inflammatory_Stimuli->IKK Apoptosis Apoptosis MAPK->Apoptosis IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Inflammation Neuroinflammation NFkB->Inflammation Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Antioxidant_Response->ROS

Caption: this compound's potential modulation of neuroinflammatory and oxidative stress pathways.

Diagram: Experimental Workflow for In Vitro Neuroprotection Assay

in_vitro_workflow start Start seed_cells Seed PC12 Cells in 96-well plates start->seed_cells pre_treat Pre-treat with This compound (1 hour) seed_cells->pre_treat induce_hypoxia Induce Hypoxia (1% O2, 24 hours) pre_treat->induce_hypoxia mtt_assay Assess Cell Viability (MTT Assay) induce_hypoxia->mtt_assay end End mtt_assay->end

Caption: Workflow for assessing this compound's neuroprotective effect in a PC12 cell hypoxia model.[2]

Diagram: Logical Relationship for CNS Drug Delivery Strategy

drug_delivery_strategy This compound This compound challenges Challenges: - Poor Solubility - Low BBB Permeability This compound->challenges formulation Formulation Strategies challenges->formulation nanoparticles Nanoparticles formulation->nanoparticles liposomes Liposomes formulation->liposomes improved_delivery Improved CNS Delivery nanoparticles->improved_delivery liposomes->improved_delivery therapeutic_effect Enhanced Therapeutic Effect improved_delivery->therapeutic_effect

Caption: Strategy to enhance this compound's CNS delivery and therapeutic efficacy.

This technical support center provides a starting point for researchers working with this compound. As more data becomes available, this resource will be updated with more specific protocols and quantitative information.

References

Enhancing the antioxidant activity of Norwogonin through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antioxidant activity of norwogonin through chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity significant? A1: this compound (5,7,8-trihydroxyflavone) is a natural flavonoid primarily extracted from the root of Scutellaria baicalensis Georgi.[1][2] Its significant antioxidant activity stems from its ability to scavenge free radicals, reduce oxidative stress, and modulate cellular antioxidant pathways.[2][3] These properties make it a promising candidate for developing therapeutic agents against diseases associated with oxidative stress, such as inflammatory conditions and neurodegenerative disorders.[2][4]

Q2: What is the primary mechanism behind this compound's antioxidant effect? A2: this compound exerts its antioxidant effects through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and chelate metal ions involved in free radical formation.[2][3] Furthermore, it modulates key signaling pathways, notably the Nrf2-Keap1 pathway.[1][4] this compound can promote the expression of Nuclear factor-erythroid 2-related factor 2 (Nrf2) while inhibiting its suppressor, Keap1. This leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][5]

Q3: What is the rationale for chemically modifying this compound? A3: The primary goals of chemically modifying this compound are to improve its potency, bioavailability, and selectivity. While this compound is a potent antioxidant, its therapeutic application can be limited by factors like poor solubility and metabolic instability.[6][7] Modifications such as alkylation (e.g., prenylation), glycosylation, or the introduction of new functional groups can enhance its lipophilicity, improve its absorption and distribution, and potentially increase its interaction with biological targets, leading to superior antioxidant activity.[8][9]

Q4: Which structural features of this compound are crucial for its antioxidant activity? A4: Structure-activity relationship studies indicate that the number and position of hydroxyl (-OH) groups are critical. The presence of the C-8 hydroxyl group in this compound is a key determinant of its excellent antioxidant capacity.[3] Studies comparing this compound to similar flavones show that the 7,8-dihydroxyl arrangement on the A-ring significantly contributes to its potent radical scavenging abilities.[3]

Troubleshooting Guides

Scenario 1: Synthesis & Purification Issues

Q: I am attempting a Suzuki-Miyaura cross-coupling to add an aryl group to the C-8 position of a protected this compound precursor, but I'm getting very low yields. What should I check? A: Low yields in palladium-catalyzed cross-coupling reactions are common. Here is a systematic troubleshooting approach:

  • Reagent Quality: Ensure the purity of your halogenated flavone and boronic acid/ester. Boronic acids can degrade over time; consider using a fresh batch or recrystallizing the existing one.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. If a standard catalyst like Pd(PPh₃)₄ is failing, consider testing other catalyst systems, such as those based on Buchwald or Hartwig ligands, which are often more efficient.[8][10]

  • Base and Solvent: The base and solvent system must be anhydrous. Ensure solvents are properly dried and the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. Degas the solvent thoroughly with argon or nitrogen before adding the catalyst to prevent catalyst deactivation.

  • Temperature and Reaction Time: Optimization may be required. Try running the reaction at a slightly higher temperature or for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid decomposition from excessive heat or time.

Q: After synthesizing a this compound derivative, I am struggling to purify the final product from the reaction mixture. A: Purification of flavonoid derivatives can be challenging due to similar polarities of byproducts and starting materials.

  • Column Chromatography: This is the most common method. If you are not getting good separation, try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Using a gradient elution is highly recommended.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide higher purity products.

  • Recrystallization: If the product is a solid, attempt recrystallization from various solvent pairs. This can be very effective for removing minor impurities.

  • Protecting Groups: Ensure that the deprotection step (if any) has gone to completion. Incomplete deprotection will lead to a mixture of compounds that are very difficult to separate.

Scenario 2: Antioxidant Activity Assay Issues

Q: My DPPH assay results are inconsistent and not reproducible. What could be the cause? A: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is sensitive to several factors:

  • DPPH Solution Stability: The DPPH radical is light-sensitive and degrades over time. Always use a freshly prepared solution and keep it in the dark (e.g., in an amber bottle or a flask wrapped in aluminum foil).

  • Incubation Time: The reaction between the antioxidant and DPPH may not be instantaneous. Ensure you are using a consistent and sufficient incubation time (e.g., 30 minutes) at a stable temperature before measuring absorbance.[11]

  • Solvent Effects: The solvent can influence the reaction rate. Ensure your compound and the control (e.g., ascorbic acid, gallic acid) are dissolved in the same solvent (commonly methanol or ethanol) and that the final solvent concentration in the reaction mixture is consistent across all wells.[11][12]

  • Pipetting Accuracy: The assay involves small volumes. Use calibrated pipettes and ensure accurate dispensing to minimize errors.

Q: I performed a cellular antioxidant activity (CAA) assay, but my modified this compound shows lower activity than the parent compound, which contradicts my in-vitro (e.g., DPPH) results. Why? A: Discrepancies between chemical and cell-based assays are common and provide important insights:

  • Cellular Uptake and Metabolism: The modified compound may have poor membrane permeability, preventing it from reaching its intracellular targets. Conversely, it might be rapidly metabolized by the cells into a less active form.[9]

  • Toxicity: The new derivative could be cytotoxic at the tested concentrations, leading to a decrease in cell viability that masks its antioxidant effects. Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range for your compound.[2]

  • Mechanism of Action: Chemical assays like DPPH primarily measure radical scavenging, while cellular assays reflect a more complex interplay of scavenging, enzyme modulation (like Nrf2 activation), and metabolic factors.[5][13] Your modification might have improved direct scavenging but hindered its ability to interact with cellular pathways.

Quantitative Data Summary

The following table summarizes the antioxidant activity of this compound and related flavones from various assays.

CompoundAssayIC₅₀ / EC₅₀ (μM or mmol/mL)Reference
This compound DPPH Radical ScavengingEC₅₀ = 0.26 ± 0.01 mmol/mL[3]
Superoxide Radical ScavengingEC₅₀ = 0.25 ± 0.01 mmol/mL[3]
Nitric Oxide Radical ScavengingEC₅₀ = 0.27 ± 0.01 mmol/mL[3]
Ferrous Iron ChelatingIC₅₀ = 0.26 ± 0.01 mmol/mL[3]
Isowogonin DPPH Radical ScavengingEC₅₀ = 0.28 ± 0.01 mmol/mL[3]
Wogonin DPPH Radical ScavengingEC₅₀ > 2 mmol/mL[3]
Moslosooflavone DPPH Radical ScavengingEC₅₀ > 2 mmol/mL[3]

Note: Lower IC₅₀/EC₅₀ values indicate higher antioxidant activity.

Experimental Protocols

Protocol 1: General Procedure for DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used for evaluating flavonoid antioxidant properties.[11][14]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol or methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solutions: Prepare stock solutions of this compound, its derivatives, and a positive control (e.g., Ascorbic Acid) in the same solvent used for the DPPH solution, typically at a concentration of 1 mg/mL or 10 mM.

    • Serial Dilutions: Prepare a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH stock solution to each well of a 96-well microplate.

    • Add 100 µL of the diluted test compound or positive control to the corresponding wells.

    • For the blank (negative control), add 100 µL of the solvent (e.g., ethanol) instead of the test compound.

    • Shake the plate gently to mix the contents.

    • Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[11]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 515-517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Representative Synthesis of a C8-Prenylated this compound Derivative

This is a generalized method based on common flavonoid modification strategies.[8]

  • Protection of Hydroxyl Groups:

    • Dissolve this compound in a suitable dry solvent (e.g., acetone, DMF).

    • Add a base (e.g., K₂CO₃) and a protecting group reagent (e.g., benzyl bromide or methoxymethyl chloride) to protect the reactive C5 and C7 hydroxyl groups.

    • Stir the reaction at room temperature or with gentle heating until TLC shows complete conversion of the starting material.

    • Work up the reaction by quenching, extracting with an organic solvent, and purifying the protected intermediate by column chromatography.

  • C8-Prenylation (Alkylation):

    • Dissolve the protected this compound in a dry solvent (e.g., dry acetone).

    • Add a base (e.g., K₂CO₃) and the alkylating agent (e.g., prenyl bromide).

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, filter the mixture, evaporate the solvent, and purify the C8-prenylated product by column chromatography.

  • Deprotection:

    • Dissolve the purified product in a suitable solvent.

    • Perform deprotection under appropriate conditions (e.g., for benzyl groups, use catalytic hydrogenation with Pd/C; for MOM groups, use acidic hydrolysis).

    • Monitor the reaction by TLC.

    • Once complete, purify the final C8-prenylated this compound derivative using column chromatography or recrystallization.

  • Structural Confirmation:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Developing this compound Derivatives cluster_0 Design & Synthesis cluster_1 Activity Screening cluster_2 Analysis & Optimization A This compound (Starting Material) B Chemical Modification Strategy (e.g., Alkylation, Arylation, Glycosylation) A->B C Synthesis & Purification of Derivative B->C D Structural Characterization (NMR, MS) C->D E In-vitro Antioxidant Assays (DPPH, ORAC, FRAP) D->E G Cytotoxicity Assay (MTT, LDH) D->G F Cell-based Assays (CAA, ROS Measurement) E->F H Data Analysis & IC50 Determination F->H I Structure-Activity Relationship (SAR) H->I J Lead Optimization I->J J->B Iterative Improvement

Caption: A generalized workflow for the design, synthesis, and evaluation of novel this compound derivatives.

nrf2_pathway This compound's Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translation Proteins->ROS Neutralizes

Caption: The Nrf2-Keap1 signaling pathway activated by this compound to combat oxidative stress.

troubleshooting_flowchart Troubleshooting Low Antioxidant Activity decision decision result result issue issue start Start: Low/No Activity in Cell-based Assay d1 Is the compound pure? (>95% by NMR/HPLC) start->d1 d2 Is the compound cytotoxic at tested concentrations? d1->d2 Yes issue1 Issue: Impurities interfering with activity. Action: Re-purify. d1->issue1 No d3 Does it show activity in chemical assays (DPPH)? d2->d3 No issue2 Issue: Cytotoxicity masking effect. Action: Test at lower, non-toxic concentrations. d2->issue2 Yes result1 Conclusion: Poor cell permeability or rapid metabolism. Action: Redesign for bioavailability. d3->result1 Yes issue3 Issue: Compound is inactive. Action: Redesign structure based on SAR. Modify a different position. d3->issue3 No

Caption: A decision flowchart for troubleshooting unexpectedly low antioxidant activity in new derivatives.

References

Mitigating off-target effects of Norwogonin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Norwogonin in cell-based assays. The focus is on mitigating potential off-target effects to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is known to be an agonist of the Tropomyosin receptor kinase B (TrkB), the main signaling receptor for brain-derived neurotrophic factor (BDNF).[1] This interaction triggers downstream signaling pathways involved in neuronal survival, differentiation, and synaptic plasticity.

Q2: What are the known off-target effects of this compound?

This compound has been shown to interact with several other proteins, which can lead to off-target effects. Some of the identified off-targets include:

  • Inhibitor of kappa B kinase beta (IKBKB)

  • Glycogen synthase kinase 3 beta (GSK3B)

  • Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)

  • Prostaglandin-endoperoxide synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2)[2]

These off-target interactions can influence various cellular processes, including inflammation and cell survival, independently of TrkB activation.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for interpreting your data correctly. Here are key strategies:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., TrkB phosphorylation) with minimal off-target engagement.

  • Use of Controls:

    • Negative Controls: Include a structurally similar but inactive compound to ensure the observed effects are not due to a general flavonoid structure.

    • Positive Controls: Use a known specific TrkB agonist, like BDNF, to compare the magnitude and specificity of the response.[3]

    • Off-Target Pathway Inhibitors: In combination with this compound, use specific inhibitors for the known off-target proteins (e.g., an IKBKB inhibitor) to dissect the contribution of each pathway to the observed phenotype.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same signaling pathway. For example, if you observe TrkB phosphorylation, also assess the activation of downstream effectors like AKT and ERK.[4]

  • Cell Line Selection: Use cell lines with well-characterized signaling pathways. If possible, use cell lines with genetic knockouts or knockdowns of the suspected off-target proteins to validate the specificity of this compound's effects.

Q4: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. Published studies have used a wide range of concentrations, from the low micromolar to 160 μM.[5] For example, in studies on triple-negative breast cancer cells, IC50 values ranged from 32.24 to 56.2 μM, while in non-tumorigenic cell lines, the IC50 was greater than 100 μM.[6] It is essential to determine the optimal concentration for your specific experimental system through a dose-response curve.

Q5: How should I prepare and store this compound for cell-based assays?

This compound is typically dissolved in a solvent like DMSO to create a stock solution.[6] It is important to note the solubility limitations in aqueous solutions. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. Store the stock solution at -20°C or -80°C to maintain its stability.[6] The stability of this compound in cell culture media over time should also be considered, as degradation can affect experimental outcomes.[7][8]

Troubleshooting Guides

Troubleshooting Unexpected Phenotypes
Problem Possible Cause Recommended Solution
Observed phenotype is inconsistent with TrkB activation. Off-target effects may be dominating the cellular response.1. Perform a dose-response experiment to find a concentration that activates TrkB with minimal off-target effects. 2. Use specific inhibitors for known off-targets (IKBKB, GSK3B, PI3KCG, PTGS2) to see if the unexpected phenotype is reversed. 3. Use a different, structurally unrelated TrkB agonist as a positive control to confirm the phenotype is specific to TrkB activation.[3][9]
High levels of cytotoxicity observed at effective concentrations. The effective concentration for TrkB activation may be close to the cytotoxic concentration in your cell line.1. Perform a detailed cytotoxicity assay (e.g., MTT or LDH release) to determine the IC50. 2. Try to find a therapeutic window where you observe TrkB activation without significant cell death. 3. Consider using a more sensitive readout for TrkB activation that may be detectable at lower, non-toxic concentrations of this compound.
Variability in results between experiments. Inconsistent compound activity due to solubility or stability issues.1. Ensure complete solubilization of this compound in your stock solution.[6] 2. Prepare fresh dilutions from the stock for each experiment. 3. Minimize the time the compound is in aqueous media before being added to cells. 4. Check for precipitation of the compound in the cell culture media.
Troubleshooting Specific Assays
Assay Problem Possible Cause Recommended Solution
TrkB Activation Assay (e.g., Western blot for p-TrkB) No or weak signal for phosphorylated TrkB. 1. Insufficient this compound concentration. 2. Short incubation time. 3. Low expression of TrkB in the cell line. 4. Poor antibody quality.1. Increase the concentration of this compound based on a dose-response curve. 2. Optimize the incubation time. 3. Confirm TrkB expression in your cell line via Western blot or qPCR. 4. Use a well-validated antibody for p-TrkB and total TrkB.
NF-κB Activity Assay (e.g., Reporter Assay) Unexpected activation or inhibition of NF-κB. This compound is known to inhibit IKBKB, which would be expected to decrease NF-κB activity. Unexpected activation could be an indirect effect.1. Confirm the effect with a secondary assay, such as Western blot for phosphorylated IκBα or nuclear translocation of p65.[10] 2. Use a positive control for NF-κB activation (e.g., TNFα) and a known NF-κB inhibitor. 3. Consider the kinetics of the response; the effect of this compound may be time-dependent.
Reactive Oxygen Species (ROS) Measurement High background fluorescence or inconsistent readings. 1. Autoxidation of the fluorescent probe. 2. Photobleaching of the probe. 3. Interference from media components.1. Run a control with the probe in media without cells to check for autoxidation.[1] 2. Minimize exposure of the probe to light. 3. Wash cells with a phenol red-free buffer before adding the probe. 4. Use an alternative method for ROS detection to confirm results (e.g., different fluorescent probe or a biochemical assay).[11]
Intracellular Calcium Measurement Low signal-to-noise ratio or rapid signal decay. 1. Insufficient dye loading. 2. Dye leakage or compartmentalization. 3. Phototoxicity from excitation light.1. Optimize dye concentration and loading time.[12] 2. Use a dye with better retention properties or perform experiments at a lower temperature. 3. Reduce the intensity and duration of the excitation light.[13]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer32.24[6]
BT-549Triple-Negative Breast Cancer56.2[6]
HCC70Triple-Negative Breast Cancer39.05[6]
HCC1806Triple-Negative Breast Cancer37.3[6]
MCF-10ANon-tumorigenic Breast>100[6]
AG11132Non-tumorigenic Fibroblast>100[6]

Table 2: Binding Energies of this compound with Off-Target Proteins

ProteinBinding Energy (kcal/mol)Reference
IKBKB-5.5[2]
GSK3B-5.3[2]
PIK3CG-5.6[2]
PTGS2-6.2[2]

Experimental Protocols

Protocol 1: Determining the On-Target (TrkB) vs. Off-Target (NF-κB) Activity of this compound

This protocol provides a framework for distinguishing the desired TrkB activation from off-target NF-κB pathway modulation.

  • Cell Culture:

    • Plate a suitable cell line (e.g., SH-SY5Y for neuronal studies, which endogenously express TrkB) in 96-well plates for reporter assays and 6-well plates for Western blotting.

  • Dose-Response Treatment:

    • Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat cells for a predetermined time (e.g., 30 minutes for phosphorylation events, 6-24 hours for reporter gene expression).

  • On-Target Assay: TrkB Phosphorylation (Western Blot)

    • Lyse the cells and perform SDS-PAGE.

    • Probe membranes with antibodies against phospho-TrkB (p-TrkB) and total TrkB.

    • Quantify the ratio of p-TrkB to total TrkB.

  • Off-Target Assay: NF-κB Activity (Reporter Assay)

    • Use a cell line stably expressing an NF-κB luciferase reporter or transiently transfect a reporter plasmid.

    • After treatment with this compound, lyse the cells and measure luciferase activity.

    • Include a positive control for NF-κB activation (e.g., TNFα).

  • Data Analysis:

    • Plot the dose-response curves for both TrkB phosphorylation and NF-κB activity.

    • Determine the EC50 for TrkB activation and the IC50 for NF-κB inhibition.

    • Select a concentration of this compound that provides significant TrkB activation with minimal effect on the NF-κB pathway for subsequent experiments.

Protocol 2: Control Experiments to Mitigate Off-Target Effects

This protocol outlines the use of control compounds to validate the specificity of this compound's effects.

  • Cell Treatment:

    • Based on the results from Protocol 1, select an optimal concentration of this compound.

    • Prepare treatment groups:

      • Vehicle control (e.g., DMSO)

      • This compound

      • This compound + specific IKBKB inhibitor

      • This compound + specific GSK3B inhibitor

      • This compound + specific PIK3CG inhibitor

      • This compound + specific PTGS2 inhibitor

      • Positive control for the observed phenotype (e.g., BDNF for TrkB-mediated effects)

  • Phenotypic Assay:

    • Perform the cell-based assay that measures your biological endpoint of interest (e.g., cell viability, neurite outgrowth, gene expression).

  • Data Analysis:

    • Compare the effect of this compound alone to the conditions where off-target pathways are inhibited.

    • If the phenotype is attenuated in the presence of an off-target inhibitor, it suggests that this off-target contributes to the observed effect.

    • If the phenotype is similar to the BDNF control and is not affected by the off-target inhibitors, it provides evidence for an on-target TrkB-mediated effect.

Visualizations

Norwogonin_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound TrkB TrkB This compound->TrkB activates IKBKB IKBKB This compound->IKBKB inhibits GSK3B GSK3B This compound->GSK3B inhibits PIK3CG PIK3CG This compound->PIK3CG inhibits PTGS2 PTGS2 This compound->PTGS2 inhibits PI3K/AKT PI3K/AKT TrkB->PI3K/AKT MAPK/ERK MAPK/ERK TrkB->MAPK/ERK Neuronal Survival & Plasticity Neuronal Survival & Plasticity PI3K/AKT->Neuronal Survival & Plasticity MAPK/ERK->Neuronal Survival & Plasticity NF-kB Pathway NF-kB Pathway IKBKB->NF-kB Pathway Other Cellular Processes Other Cellular Processes GSK3B->Other Cellular Processes PIK3CG->Other Cellular Processes Inflammation Inflammation PTGS2->Inflammation NF-kB Pathway->Inflammation

Caption: this compound's on- and off-target signaling pathways.

Experimental_Workflow cluster_planning Phase 1: Characterization cluster_validation Phase 2: Validation Dose_Response Dose-Response of this compound On_Target_Assay On-Target Assay (e.g., p-TrkB) Dose_Response->On_Target_Assay Off_Target_Assay Off-Target Assay (e.g., NF-kB activity) Dose_Response->Off_Target_Assay Select_Concentration Select Optimal Concentration On_Target_Assay->Select_Concentration Off_Target_Assay->Select_Concentration Phenotypic_Assay Perform Phenotypic Assay Select_Concentration->Phenotypic_Assay Analysis Analyze Contribution of On- and Off-Target Effects Phenotypic_Assay->Analysis Controls Include Control Compounds: - Vehicle - Positive Control (BDNF) - Off-Target Inhibitors Controls->Phenotypic_Assay

Caption: Experimental workflow to mitigate off-target effects.

References

Method refinement for accurate Norwogonin quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the accurate quantification of Norwogonin in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for quantifying this compound in plasma? A1: The most widely accepted and robust method for quantifying this compound and its related flavonoids in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typical after administration.[1][2]

Q2: Why is sample preparation critical for this compound analysis? A2: Plasma is a complex matrix containing proteins, lipids, and other endogenous substances that can interfere with analysis. A robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is essential to remove these interferences, concentrate the analyte, and prevent contamination of the LC-MS/MS system.[3][4]

Q3: What are the main challenges in developing a quantification method for this compound? A3: The primary challenges include its low oral bioavailability, leading to very low plasma concentrations, and its extensive metabolism, primarily into glucuronide conjugates.[1][5] Additionally, matrix effects from plasma components can suppress or enhance the analyte signal, affecting accuracy and precision.[6]

Q4: How should plasma samples be stored to ensure this compound stability? A4: To ensure analyte stability, plasma samples should be stored at or below -70°C.[3] Studies on similar compounds, specifically glucuronide metabolites, show that degradation can occur at higher temperatures (≥4°C), potentially leading to inaccurate quantification of the parent drug.[7] Repeated freeze-thaw cycles should be avoided or their impact on stability should be thoroughly validated.[8]

Q5: What is a typical Lower Limit of Quantification (LLOQ) for this compound-related compounds in plasma? A5: For the related compound wogonin, highly sensitive LC-MS/MS methods can achieve an LLOQ in the range of 0.25 to 5 ng/mL in plasma.[1][2][9] The specific LLOQ will depend on the instrumentation, sample preparation efficiency, and chromatographic conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Analyte Signal 1. Inefficient extraction recovery.2. Analyte degradation during storage or processing.3. Incorrect MS/MS transition parameters.4. Sub-optimal ionization source conditions.1. Optimize the extraction solvent and pH. Consider SPE for better recovery.[4]2. Ensure samples are stored at -70°C and processed quickly on ice. Verify stability with freeze-thaw and bench-top stability tests.[8]3. Infuse a standard solution to optimize precursor/product ion selection and collision energy.4. Adjust vaporizer temperature, capillary temperature, and gas flows for maximum signal intensity.[9]
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible solvent used to reconstitute the final extract.3. Mobile phase pH is not optimal for the analyte.4. Injection of an excessive analyte mass.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.3. Adjust the mobile phase pH with formic acid or ammonium formate to ensure the analyte is in a single ionic form.4. Dilute the sample or reduce the injection volume.
High Variability in Results (Poor Precision) 1. Inconsistent internal standard (IS) addition.2. Significant and variable matrix effects.3. Autosampler temperature instability.4. Sample inhomogeneity.1. Use a calibrated, automated pipette for IS addition. Add the IS early in the sample preparation process.2. Improve sample cleanup using SPE. Use a stable isotope-labeled internal standard if available.3. Set the autosampler temperature to a consistent, cool temperature (e.g., 4°C).4. Ensure plasma samples are fully thawed and vortexed before aliquoting.
Inaccurate Results (Poor Accuracy) 1. Calibration standards prepared incorrectly.2. Use of a poor-quality reference standard.3. Interference from a metabolite or endogenous compound.4. Non-optimized calibration curve range.1. Prepare fresh calibration standards from a new stock solution. Verify stock solution concentration.2. Check the purity and certificate of analysis of the this compound reference material.3. Check for co-eluting peaks in blank plasma samples. Improve chromatographic separation or use a more specific MS/MS transition.[1]4. Ensure the quality control (QC) sample concentrations are within the linear range of the assay.

Experimental Protocols & Method Parameters

Disclaimer: The following protocols are based on published methods for the closely related flavonoid, wogonin. These methods provide a strong starting point but must be fully validated for the specific quantification of this compound.

Detailed Protocol: Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Thaw frozen plasma samples on ice. Vortex gently for 15 seconds. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., repaglinide at 200 ng/mL or daidzein) to each plasma sample, except for the blank samples.[3][9]

  • Extraction: Add 600 µL of ethyl acetate to each tube.[3]

  • Mixing: Vortex the tubes vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water, 50:50, v/v) and vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 12,000 x g for 3 minutes to pellet any insoluble debris.

  • Injection: Transfer the supernatant to an autosampler vial and inject 10 µL onto the LC-MS/MS system.[3]

Data Tables: Method Parameters

Table 1: Summary of LC-MS/MS Method Parameters for Wogonin Quantification

ParameterMethod 1[3]Method 2[9]Method 3[2]
Extraction Method Liquid-Liquid Extraction (Ethyl Acetate)Liquid-Liquid Extraction (n-hexane-diethyl ether)Liquid-Liquid Extraction
LC Column Not SpecifiedDiamonsil C18Atlantis C18
Mobile Phase Not SpecifiedAcetonitrile:Water:Formic Acid (80:20:1)Methanol:0.1% Formic Acid (60:40)
Ionization Mode Not SpecifiedAPCI, Positive Ion ModeESI, Multiple Reaction Monitoring (MRM)
MS/MS Transition Not Specifiedm/z 284.8 → 269.5Not Specified
Internal Standard RepaglinideDaidzein2-(3,4-dimethoxy-phenyl)-5,7-dihydroxy-chromen-4-one

Table 2: Summary of Method Validation Data for Wogonin Quantification

ParameterMethod 1[9]Method 2[2]Method 3[3]
Linearity Range 0.25 - 20.0 ng/mL5 - 500 ng/mL4 - 4000 ng/mL
LLOQ 0.25 ng/mL5 ng/mL4 ng/mL
Intra-day Precision (RSD%) 2.2% - 13.1%0.8% - 6.1%Not Specified
Inter-day Precision (RSD%) 5.9% - 7.3%0.8% - 6.1%3.3% - 6.6%
Accuracy (RE%) -0.3% to 1.3%-4.0% to 5.8%Within ±10%

Visualized Workflows and Logic

Norwogonin_Quantification_Workflow Plasma 1. Plasma Sample Collection (e.g., K2EDTA tubes) Spike 2. Aliquot & Spike (Add Internal Standard) Plasma->Spike Extract 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap Inject 5. LC-MS/MS Analysis Evap->Inject Data 6. Data Processing (Integration & Quantification) Inject->Data Report 7. Final Concentration Report Data->Report

Caption: General workflow for this compound quantification in plasma.

Troubleshooting_Low_Recovery Start Problem: Low Extraction Recovery CheckSolvent Is the extraction solvent optimal? Start->CheckSolvent ChangeSolvent Action: Test alternative solvents (e.g., MTBE) or mixtures. CheckSolvent->ChangeSolvent No CheckpH Is the sample pH adjusted correctly? CheckSolvent->CheckpH Yes ChangeSolvent->CheckpH AdjustpH Action: Adjust sample pH to ensure this compound is unionized for better organic solubility. CheckpH->AdjustpH No CheckMixing Is mixing/vortexing sufficient? CheckpH->CheckMixing Yes AdjustpH->CheckMixing IncreaseMixing Action: Increase vortex time/speed or test different mixing methods. CheckMixing->IncreaseMixing No ConsiderSPE Action: Switch to Solid-Phase Extraction (SPE) for higher efficiency. CheckMixing->ConsiderSPE Yes IncreaseMixing->ConsiderSPE

Caption: Troubleshooting logic for low extraction recovery.

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of Norwogonin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of Norwogonin and its structurally related flavone, Wogonin, in preclinical xenograft models. While in vivo data for this compound is emerging, this document summarizes the existing evidence, including its superior in vitro potency in certain cancers, and draws comparisons with the more extensively studied Wogonin, alongside standard chemotherapeutic agents.

Executive Summary

This compound, a polyhydroxy flavone, demonstrates significant anti-tumor potential. In vitro studies have highlighted its superior potency over its close analog, Wogonin, particularly in triple-negative breast cancer (TNBC) cell lines. While direct comparative in vivo xenograft data for this compound against other anti-tumor agents is still limited, studies on Wogonin provide valuable insights into the potential efficacy of this class of compounds. Notably, Wogonin has shown synergistic effects when combined with standard chemotherapeutics like Paclitaxel in gastric cancer xenograft models, suggesting a promising avenue for combination therapies. This guide presents the available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to inform further research and development.

Comparative Efficacy of this compound and Wogonin

In Vitro Potency in Triple-Negative Breast Cancer (TNBC)

This compound has demonstrated significantly higher potency in inhibiting the proliferation of TNBC cell lines compared to Wogonin.

CompoundCell LineIC50 (μM)Citation
This compound MDA-MB-23132.24[1]
BT-54956.2[1]
HCC7039.05[1]
HCC180637.3[1]
Wogonin MDA-MB-231> 100[1]
BT-549> 100[1]
HCC70> 100[1]
HCC1806> 100[1]
In Vivo Xenograft Studies: Wogonin as a Proxy

Due to the limited availability of in vivo xenograft data for this compound, we present data from studies on Wogonin to illustrate the potential anti-tumor effects in animal models.

A key study investigated the synergistic effect of Wogonin and Paclitaxel in a BGC-823 gastric cancer xenograft model in nude mice.[2]

Tumor Volume Inhibition

Treatment GroupMean Tumor Volume (mm³) on Day 16% Inhibition vs. ControlCitation
Control (Saline)2148-[2]
Wogonin (60 mg/kg)174019.0%[2]
Paclitaxel (10 mg/kg)117145.5%[2]
Wogonin + Paclitaxel Not explicitly stated, but significantly smaller than single-agent groups >45.5% [2]

Tumor Weight Inhibition

Treatment GroupMean Tumor Weight (g)% Inhibition vs. ControlCitation
Control (Saline)--[2]
Wogonin (60 mg/kg)-20.29%[2][3]
Paclitaxel (10 mg/kg)-22.28%[2][3]
Wogonin + Paclitaxel -61.58% [2][3]

Wogonin has demonstrated significant tumor growth inhibition in both estrogen receptor-positive (T47D) and -negative (MDA-MB-231) breast cancer xenografts, with up to 88% inhibition observed after 4 weeks of treatment.[4] While direct comparisons with other drugs were not the focus of this particular study, it establishes the in vivo efficacy of Wogonin in breast cancer models.

In a colon cancer xenograft model, treatment with Wogonin resulted in a significant decrease in both tumor weight and volume.[5]

Experimental Protocols

Gastric Cancer Xenograft Model (Wogonin and Paclitaxel)[2]
  • Cell Line: Human gastric cancer cell line BGC-823.

  • Animals: Female BALB/c athymic nu/nu mice (6 weeks old).

  • Tumor Inoculation: 1x10^6 BGC-823 cells suspended in 0.1 mL phosphate-buffered saline were injected subcutaneously into the right axilla.

  • Treatment Initiation: Treatment began 7 days after injection when tumor volumes reached approximately 50 mm³.

  • Treatment Groups (n=5 per group):

    • Control: Physiological saline, intraperitoneally (i.p.), once a day for 2 weeks.

    • Wogonin: 60 mg/kg, i.p., once a day for 2 weeks.

    • Paclitaxel: 10 mg/kg, i.p., once a week for 2 weeks.

    • Wogonin + Paclitaxel: Wogonin (60 mg/kg, i.p., once a day for 2 weeks) and Paclitaxel (10 mg/kg, i.p., once a week for 2 weeks).

  • Tumor Measurement: Tumor volume was calculated using the formula: V = (length × width²) / 2. Tumor weight was measured at the end of the study.

Colon Cancer Xenograft Model (Wogonin)[5]
  • Cell Line: Human colon cancer cell line SW480.

  • Animals: Nude BALB/c mice (20 ± 2 g).

  • Tumor Inoculation: SW480 cells were injected subcutaneously.

  • Treatment: Details on the Wogonin dosage and administration schedule were not fully specified in the abstract.

  • Tumor Measurement: Tumor weight and volume were measured at 7, 14, 21, and 28 days.

Signaling Pathways and Mechanisms of Action

This compound's Impact on TAK1/NF-κB/STAT3 Signaling in TNBC

This compound exerts its anti-tumor effects in TNBC by downregulating the TAK1, NF-κB, and STAT3 signaling pathways.[1] This leads to cell cycle arrest and apoptosis.

Norwogonin_Signaling_Pathway cluster_nucleus This compound This compound TAK1 TAK1 This compound->TAK1 Apoptosis Apoptosis This compound->Apoptosis IKK IKK Complex TAK1->IKK STAT3 STAT3 TAK1->STAT3 Phosphorylation IkB IκB IKK->IkB | Phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus STAT3->Nucleus Proliferation Cell Proliferation & Survival NFkB_n NF-κB NFkB_n->Proliferation STAT3_n STAT3 STAT3_n->Proliferation

Caption: this compound inhibits the TAK1/NF-κB/STAT3 signaling pathway.

Wogonin's Modulation of the PI3K/AKT Signaling Pathway

Wogonin has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival in various cancers.[6]

Wogonin_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Wogonin Wogonin Wogonin->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis

Caption: Wogonin inhibits the PI3K/AKT signaling pathway.

Conclusion and Future Directions

The available data strongly suggests that this compound is a promising anti-tumor agent, with in vitro studies indicating higher potency than Wogonin in TNBC. While in vivo xenograft data for this compound is needed to fully validate its efficacy and enable direct comparisons with standard-of-care drugs, the extensive research on Wogonin provides a solid foundation for its potential. The synergistic effects of Wogonin with conventional chemotherapy highlight a path forward for developing novel combination therapies. Future research should prioritize conducting in vivo xenograft studies with this compound, including head-to-head comparisons with established anti-cancer drugs, to fully elucidate its therapeutic potential.

References

Norwogonin vs. Wogonin: A Comparative Analysis of Anticancer Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, the flavonoids norwogonin and wogonin, both derived from the medicinal herb Scutellaria baicalensis, have emerged as promising candidates in oncology research. While structurally similar, subtle differences in their chemical makeup lead to notable variations in their anticancer efficacy and mechanisms of action. This guide provides a detailed comparative analysis of this compound and wogonin, presenting experimental data, outlining key methodologies, and visualizing the cellular pathways they influence.

Quantitative Analysis of Cytotoxicity

A critical measure of anticancer potency is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by half. Comparative studies have demonstrated that this compound often exhibits superior cytotoxicity against various cancer cell lines compared to wogonin.

Notably, in human leukemia HL-60 cells, this compound displayed significantly more potent cytotoxicity with an IC50 value of 21.7 ± 1.5 µM, whereas wogonin's IC50 was 67.5 ± 2.1 µM[1]. This trend of enhanced potency for this compound is also observed in triple-negative breast cancer (TNBC) cells. In four different TNBC cell lines (MDA-MB-231, BT-549, HCC70, and HCC1806), this compound demonstrated IC50 values ranging from 32.24 to 56.2 µM. In contrast, studies on wogonin in similar cell lines required higher concentrations (50–200 µM) to achieve comparable effects, underscoring this compound as a more potent agent in this context[2].

The following table summarizes the available IC50 values for this compound and wogonin across various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HL-60LeukemiaThis compound21.7 ± 1.5[1]
Wogonin67.5 ± 2.1[1]
MDA-MB-231Triple-Negative Breast CancerThis compound32.24[2]
BT-549Triple-Negative Breast CancerThis compound56.2[2]
HCC70Triple-Negative Breast CancerThis compound39.05[2]
HCC1806Triple-Negative Breast CancerThis compound37.3[2]
A2780Ovarian CancerWogonin~200[3]
DU145Prostate CancerWogonin~100[3]
22Rv1Prostate CancerWogonin~100[3]
A549Lung CancerWogonin~50[3]
H460Lung CancerWogonin~50[3]
A427Lung CancerWogonin~50[3]

Mechanisms of Anticancer Action: A Tale of Different Pathways

Both this compound and wogonin exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, they achieve these outcomes through the modulation of distinct signaling pathways.

This compound's anticancer activity, particularly in triple-negative breast cancer, has been linked to the downregulation of key inflammatory and survival pathways. It has been shown to suppress the expression of transforming growth factor-β-activated kinase 1 (TAK1), which in turn inhibits the activation of nuclear factor kappa-B (NF-κB) and signal transducer and activator of transcription 3 (STAT3)[2]. The inhibition of these pathways disrupts cancer cell proliferation, survival, and inflammation.

Norwogonin_Pathway This compound This compound TAK1 TAK1 This compound->TAK1 NFkB NF-κB TAK1->NFkB STAT3 STAT3 TAK1->STAT3 Apoptosis Apoptosis TAK1->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation Wogonin_Pathway Wogonin Wogonin PI3K_Akt PI3K/Akt Pathway Wogonin->PI3K_Akt MAPK MAPK Pathway Wogonin->MAPK p53 p53 Pathway Wogonin->p53 CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle MAPK->CellCycle Apoptosis Apoptosis p53->Apoptosis Glycolysis Glycolysis (Warburg Effect) p53->Glycolysis Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Seed and Culture Cells treat Treat with this compound/Wogonin start->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stain Add Annexin V-FITC & PI resuspend->add_stain incubate Incubate in Dark add_stain->incubate flow Flow Cytometry Analysis incubate->flow quantify Quantify Apoptotic Populations flow->quantify

References

Norwogonin and Other Flavones as CDK9 Inhibitors in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of norwogonin and other flavones as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a promising target in cancer therapy. The inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells. This guide presents available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer drug development.

Executive Summary

Naturally occurring flavones have emerged as a promising class of molecules for the development of targeted cancer therapies. Among these, wogonin and its derivative this compound, along with other flavones such as apigenin, chrysin, and luteolin, have demonstrated potent anti-cancer properties. A key mechanism underlying their therapeutic effect is the inhibition of CDK9. This guide provides a comparative analysis of the CDK9 inhibitory activity of these compounds, with a particular focus on this compound. While direct quantitative data for this compound's CDK9 inhibition is limited, its superior cytotoxic effects in certain cancer cell lines compared to its parent compound, wogonin, suggest it is a compound of significant interest. For comparison, the well-characterized synthetic flavonoid and potent CDK inhibitor, flavopiridol, is also included.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the inhibition of CDK9 and the anti-proliferative effects of this compound and other flavones.

Table 1: In Vitro CDK9 Inhibition by Flavones

CompoundTypeCDK9 IC50 (µM)Source
This compound Natural FlavoneNot Reported-
WogoninNatural Flavone0.2[1]
ApigeninNatural Flavone0.21[2]
ChrysinNatural Flavone0.021[2]
LuteolinNatural Flavone0.072[2]
FlavopiridolSynthetic Flavonoid0.0014[2]

Table 2: Anti-Proliferative Activity of this compound and Wogonin in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineThis compound IC50 (µM)Wogonin IC50 (µM)Source
MDA-MB-23132.24> 100[3]
BT-54956.2Not Reported[3]
HCC7039.05Not Reported[3]
HCC180637.3Not Reported[3]
MCF-10A (non-tumorigenic)> 100Not Reported[3]
AG11132 (non-tumorigenic)> 100Not Reported[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

CDK9_Signaling_Pathway CDK9 Signaling Pathway in Cancer cluster_inhibition Inhibition cluster_pathway CDK9-Mediated Transcription This compound This compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT Inhibits Other_Flavones Other Flavones (Wogonin, Apigenin, etc.) Other_Flavones->CDK9_CyclinT Inhibit RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) CDK9_CyclinT->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription mRNA mRNA transcripts (e.g., Mcl-1, c-Myc) Transcription->mRNA Translation Translation mRNA->Translation Proteins Anti-apoptotic Proteins (Mcl-1) Translation->Proteins Apoptosis Apoptosis Proteins->Apoptosis Cancer_Cell_Survival Cancer Cell Survival Proteins->Cancer_Cell_Survival Inhibits Apoptosis

Caption: CDK9 Signaling Pathway and Inhibition by Flavones.

Experimental_Workflow Experimental Workflow for Evaluating CDK9 Inhibitors cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis and Comparison Kinase_Assay CDK9 Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 values Kinase_Assay->Determine_IC50 Compare_Potency Compare Inhibitory Potency (IC50 values) Determine_IC50->Compare_Potency Cancer_Cell_Lines Treat Cancer Cell Lines with Flavones Viability_Assay Cell Viability Assay (e.g., MTT) Cancer_Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cancer_Cell_Lines->Apoptosis_Assay Western_Blot Western Blot Analysis (p-RNAPII, Mcl-1) Cancer_Cell_Lines->Western_Blot Compare_Efficacy Compare Anti-cancer Efficacy (Cell Viability, Apoptosis) Viability_Assay->Compare_Efficacy Apoptosis_Assay->Compare_Efficacy Western_Blot->Compare_Efficacy

Caption: Workflow for CDK9 Inhibitor Evaluation.

Logical_Comparison Logical Comparison of this compound and Other Flavones cluster_props This compound This compound CDK9_Inhibition Direct CDK9 Inhibition (IC50 Data) This compound->CDK9_Inhibition Inferred, Not Quantified Anticancer_Activity Anticancer Activity (Cell Viability Data) This compound->Anticancer_Activity Potent (IC50: 32-56 µM in TNBC) Selectivity Selectivity for Cancer Cells This compound->Selectivity High (>100 µM in normal cells) Wogonin Wogonin Wogonin->CDK9_Inhibition Moderate (IC50: 0.2 µM) Wogonin->Anticancer_Activity Less potent than this compound in TNBC Other_Flavones Other Flavones (Apigenin, Chrysin, Luteolin) Other_Flavones->CDK9_Inhibition Varies (IC50: 0.021-0.21 µM) Flavopiridol Flavopiridol Flavopiridol->CDK9_Inhibition Very Potent (IC50: 0.0014 µM)

Caption: Comparative Properties of Flavonoid CDK9 Inhibitors.

Detailed Experimental Protocols

In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (flavones) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity as an indicator of cell viability.[4][5][6]

Objective: To determine the effect of flavones on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (flavones)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][6]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[3][8][9]

Objective: To quantify the induction of apoptosis in cancer cells following treatment with flavones.

Materials:

  • Cancer cell lines

  • Test compounds (flavones)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of flavones for a specified time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[8]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the cells by flow cytometry within one hour.

  • Analyze the data to quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Discussion and Conclusion

The presented data indicate that several naturally occurring flavones are potent inhibitors of CDK9. Among the tested natural flavones, chrysin exhibits the most potent CDK9 inhibition with an IC50 value in the low nanomolar range, followed by luteolin and then wogonin and apigenin . The synthetic flavonoid, flavopiridol , remains one of the most potent CDK9 inhibitors identified.

While a direct CDK9 IC50 value for This compound is not available in the reviewed literature, its structural similarity to wogonin, a known CDK9 inhibitor, suggests it may also target this kinase.[3] Importantly, studies on triple-negative breast cancer cell lines demonstrate that this compound exhibits greater anti-proliferative and cytotoxic activity than wogonin.[3] This suggests that the 8-hydroxyl group in this compound, in place of the 8-methoxy group in wogonin, may be a favorable modification for anti-cancer activity in certain contexts. The observed anticancer effects of this compound are attributed to the induction of cell cycle arrest and apoptosis, and the downregulation of pro-survival signaling pathways including NF-κB and STAT3.[3] These downstream effects are consistent with the known consequences of CDK9 inhibition.

References

Unveiling the Structure-Activity Relationship of Norwogonin and Its Methylated Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Norwogonin and its methylated analogs, supported by experimental data. We delve into their structure-activity relationships, focusing on anticancer and antioxidant properties, and provide detailed methodologies for key experimental assays.

Structure and Activity: The Critical Role of Hydroxylation and Methylation

This compound (5,7,8-trihydroxyflavone) serves as the parent compound for a series of methylated analogs, primarily Wogonin (5,7-dihydroxy-8-methoxyflavone) and Isowogonin (5,8-dihydroxy-7-methoxyflavone). The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone play a pivotal role in determining their biological efficacy.

Generally, the presence of hydroxyl groups is crucial for the anticancer and antioxidant activities of this compound.[1] Studies have shown that this compound exhibits greater potency as an anti-proliferative and cytotoxic agent in triple-negative breast cancer (TNBC) cells compared to its methylated counterpart, Wogonin.[1] This suggests that the free hydroxyl groups are key to its mechanism of action.

However, methylation is not merely a deactivating modification. It can significantly enhance the bioavailability of flavonoids, a critical factor for in vivo efficacy.[2] Furthermore, polymethoxylated flavonoids have demonstrated a stronger ability to induce apoptosis in cancer cells compared to their unmethylated precursors.[3] This indicates a nuanced structure-activity relationship where the specific pattern of methylation dictates the ultimate biological outcome.

Comparative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its methylated analogs against various cancer cell lines, providing a quantitative comparison of their antiproliferative activities.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MDA-MB-231 (Breast)32.24[1]
BT-549 (Breast)~40[1]
HCC70 (Breast)~50[1]
HCC1806 (Breast)56.2[1]
A549 (Lung)>100[3]
HepG2 (Liver)>100[3]
Wogonin MDA-MB-231 (Breast)>100[1]
A549 (Lung)62.9[3]
HepG2 (Liver)104.59[3]
Isowogonin A549 (Lung)>100[3]
HepG2 (Liver)>100[3]
Skullcapflavone I (dimethoxylated) A549 (Lung)68.5[3]
HepG2 (Liver)26.41[3]
Tenaxin I (dimethoxylated) A549 (Lung)27.8[3]
HepG2 (Liver)27.82[3]

Signaling Pathways and Molecular Mechanisms

A key mechanism through which this compound and its analogs exert their effects is the modulation of critical signaling pathways involved in cell survival, proliferation, and inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a prominent target.

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, which is constitutively active in many cancer cells and promotes cell survival and proliferation.[1] The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of intervention by this compound and its analogs.

G Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB p_IkB p-IκBα NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Target Gene Expression (Proliferation, Survival, Anti-apoptosis) This compound This compound & Analogs This compound->IKK_complex Inhibits

References

Comparative Analysis of the Antioxidant Capacities of Norwogonin and Isowogonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of two structurally similar flavones, Norwogonin and Isowogonin. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their respective antioxidant potentials.

Introduction

This compound (5,7,8-trihydroxyflavone) and Isowogonin (5,8-dihydroxy-7-methoxyflavone) are natural flavones predominantly found in the root of Scutellaria baicalensis (Baikal skullcap). Their structural similarities and differences, particularly in the substitution pattern of the A-ring, give rise to distinct biological activities. A critical aspect of their therapeutic potential lies in their antioxidant capacity, which is the ability to neutralize harmful reactive oxygen species (ROS). This guide delves into a comparative analysis of their antioxidant capabilities, supported by in vitro and cellular studies.

In Vitro Antioxidant Activity: A Head-to-Head Comparison

A key study directly compared the antioxidant activities of this compound and Isowogonin using a battery of in vitro assays. The results consistently demonstrated that this compound possesses superior antioxidant capacity compared to Isowogonin.[1] This enhanced activity is largely attributed to the presence of a hydroxyl group at the C-8 position in this compound.[1]

The following table summarizes the quantitative data from these comparative assays.

AssayParameterThis compoundIsowogoninConclusion
DPPH Radical Scavenging EC50 (mmol/mL)0.28 ± 0.010.45 ± 0.02This compound is a more potent DPPH radical scavenger.
Superoxide Radical Scavenging IC50 (mmol/mL)0.11 ± 0.010.20 ± 0.01This compound exhibits stronger superoxide radical scavenging activity.
Nitric Oxide Radical Scavenging Inhibition % (at 0.5 mmol/mL)54.27 ± 0.5835.14 ± 0.42This compound shows greater nitric oxide radical scavenging capacity.
Ferrous Iron Chelating Ability IC50 (mmol/mL)0.26 ± 0.01> 1This compound is a significantly more effective iron chelator.
Reducing Power Absorbance (at 0.5 mmol/mL)0.32 ± 0.010.25 ± 0.01This compound demonstrates superior reducing power.
Total Antioxidant Capacity (TAC) mmol/g (Rutin equivalents)0.45 ± 0.010.38 ± 0.01This compound has a higher total antioxidant capacity.

Cellular Antioxidant Mechanisms: Insights into this compound's Protective Role

Cellular studies provide a more biologically relevant context for the antioxidant activities of these compounds. Research has primarily focused on this compound, revealing its protective effects against oxidative stress in various cell models.

In studies using PC12 cells subjected to hypoxia-induced injury, this compound has been shown to:

  • Reduce Reactive Oxygen Species (ROS): this compound pretreatment significantly inhibits the intracellular production of ROS.[2]

  • Decrease Lipid Peroxidation: It lowers the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

  • Enhance Antioxidant Enzyme Activity: this compound restores the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2]

Signaling Pathway Modulation by this compound

This compound's antioxidant effects are mediated through the modulation of specific signaling pathways. One of the key pathways identified is the Nrf2-ARE pathway , a master regulator of the cellular antioxidant response.

A recent study suggests that this compound can activate this pathway by promoting the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) while concurrently inhibiting the expression of its repressor, Kelch-like ECH-associated protein 1 (Keap1).[3] This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes.

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits expression Nrf2 Nrf2 This compound->Nrf2 Promotes expression Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Ubiquitination ARE ARE Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription

Figure 1. Proposed mechanism of Nrf2 pathway activation by this compound.

While the direct comparative cellular antioxidant activity of Isowogonin remains less explored, its lower in vitro antioxidant capacity suggests it may be a weaker activator of these protective cellular pathways compared to this compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below for researchers interested in replicating or building upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

DPPH_Assay_Workflow start Start prepare_samples Prepare this compound/ Isowogonin solutions (various concentrations) start->prepare_samples prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph mix Mix sample solution with DPPH solution (1:3 v/v) prepare_samples->mix prepare_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate scavenging activity (%) measure->calculate end End calculate->end

Figure 2. Workflow for the DPPH radical scavenging assay.

Procedure:

  • Prepare various concentrations of this compound and Isowogonin in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of the sample solution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate-NADH (PMS-NADH) system.

Procedure:

  • Prepare solutions of this compound and Isowogonin at various concentrations.

  • In a reaction mixture, combine 1 ml of NBT (156 µM), 1 ml of NADH (468 µM), and 1 ml of the sample solution.

  • Initiate the reaction by adding 1 ml of PMS (60 µM).

  • Incubate the mixture at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm.

  • The percentage of superoxide radical scavenging is calculated using the same formula as for the DPPH assay.

Nitric Oxide (NO) Radical Scavenging Assay

This assay relies on the generation of nitric oxide from sodium nitroprusside, which then reacts with oxygen to form nitrite. The nitrite concentration is measured using the Griess reagent.

Procedure:

  • Prepare different concentrations of this compound and Isowogonin.

  • Mix 2 ml of 10 mM sodium nitroprusside with 0.5 ml of the sample solution and 0.5 ml of phosphate-buffered saline (PBS).

  • Incubate the mixture at 25°C for 150 minutes.

  • Add 0.5 ml of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% phosphoric acid).

  • Allow the mixture to stand for 5-10 minutes for color development.

  • Measure the absorbance at 546 nm.

  • The percentage of nitric oxide radical scavenging is calculated using the standard scavenging activity formula.

Ferrous Iron (Fe²⁺) Chelating Ability Assay

This method assesses the ability of the compounds to chelate ferrous ions, thereby preventing the formation of the colored ferrozine-Fe²⁺ complex.

Procedure:

  • Prepare various concentrations of the test compounds.

  • Mix 1 ml of the sample solution with 0.05 ml of 2 mM FeCl₂.

  • Initiate the reaction by adding 0.2 ml of 5 mM ferrozine.

  • Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

  • Measure the absorbance at 562 nm.

  • The percentage of ferrous iron chelating ability is calculated as: Chelating Ability (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the sample.

Conclusion

The available experimental data strongly indicates that This compound is a more potent antioxidant than Isowogonin . This superiority is evident in its greater capacity for radical scavenging (DPPH, superoxide, and nitric oxide), its stronger reducing power, and its more effective chelation of pro-oxidant metal ions. The key structural determinant for this enhanced activity appears to be the 8-hydroxyl group in this compound.

Furthermore, cellular studies have begun to elucidate the mechanisms underlying this compound's antioxidant effects, highlighting its ability to reduce cellular ROS, prevent lipid peroxidation, and boost the activity of endogenous antioxidant enzymes, at least in part, through the activation of the Nrf2 signaling pathway.

While further research is required to fully understand the comparative cellular antioxidant mechanisms of Isowogonin, the current body of evidence positions this compound as a more promising candidate for applications where potent antioxidant activity is desired. This guide provides a foundational understanding for researchers and professionals in drug development to inform further investigation and potential therapeutic applications of these natural flavones.

References

Norwogonin vs. Standard Chemotherapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-cancer efficacy of Norwogonin, a natural flavone, against standard chemotherapy agents. It is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and mechanistic insights.

Mechanistic Overview: this compound's Multi-Target Approach

This compound exerts its anti-cancer effects through a multi-pronged mechanism, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for cancer cell survival and proliferation. Unlike some standard chemotherapies that target single molecules, this compound modulates a network of interconnected pathways.

Its primary mechanisms include:

  • Induction of Mitochondrial Apoptosis: this compound disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio compromises the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.[1][2][3]

  • Inhibition of Pro-Survival Signaling Pathways: The compound effectively suppresses the activation of critical transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] This is achieved by downregulating the expression of an upstream kinase, TAK1 (Transforming growth factor-β-activated kinase 1), which is pivotal in activating both NF-κB and STAT3 pathways.[1] These pathways are known to promote cancer cell proliferation and resistance to apoptosis.[1]

G cluster_0 cluster_1 Pro-Survival Signaling cluster_2 Mitochondrial Apoptosis This compound This compound TAK1 TAK1 This compound->TAK1 inhibits Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax NFkB NF-κB TAK1->NFkB STAT3 STAT3 TAK1->STAT3 Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation Mito Mitochondrion Bcl2->Mito Bax->Mito Casp3 Cleaved Caspase-3 Mito->Casp3 Cytochrome c release Apoptosis Apoptosis Casp3->Apoptosis

This compound's dual mechanism of action.

Quantitative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth. The table below summarizes the IC50 values for this compound and the standard chemotherapeutic agent Doxorubicin in various cancer and non-cancerous cell lines.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions (e.g., cell passage number, assay duration, specific reagents) can vary between laboratories, leading to different absolute values.

CompoundCancer TypeCell LineIC50 (µM)Selectivity Highlight (IC50 in Normal Cells)
This compound Triple-Negative Breast CancerMDA-MB-23132.24 - 56.2[1]> 100 µM (MCF-10A, non-tumorigenic breast)[1]
Triple-Negative Breast CancerBT-54932.24 - 56.2[1]
Colorectal CancerHCT-116 (assumed)15.5[3]90 µM (Normal colon cell line)[3]
Doxorubicin Triple-Negative Breast CancerMDA-MB-2310.16 - 6.6[4][5][6]Not always reported, but toxicity to normal cells is a known limitation.

Notably, this compound demonstrates significant selectivity, showing substantially higher IC50 values in non-tumorigenic cell lines compared to cancer cells.[1][3] This suggests a wider therapeutic window and potentially fewer side effects compared to conventional agents like Doxorubicin, which are known for their toxicity to healthy tissues.

Experimental Protocols: In Vitro Cytotoxicity Assay

The IC50 values are typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay. Below is a detailed methodology for a standard cytotoxicity experiment.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) and reference compound (Doxorubicin)

  • Phosphate-Buffered Saline (PBS)

  • MTT or SRB reagent

  • Solubilization solution (e.g., DMSO or SDS)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The plates are then incubated for 24 hours to allow cells to attach.

  • Compound Treatment: A series of dilutions of the test compound (this compound) and the standard drug are prepared. The old media is removed from the plates, and 100 µL of fresh media containing the different drug concentrations is added to the wells. Control wells receive media with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified duration, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • Viability Assessment (MTT Assay example):

    • The drug-containing medium is removed.

    • 100 µL of fresh medium containing MTT reagent (e.g., 0.5 mg/mL) is added to each well.

    • The plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • The MTT medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for formazan).

  • Data Analysis: The absorbance of the treated wells is converted to a percentage of the control (untreated) wells. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Incubation (24h) (Allow cell attachment) A->B C 3. Compound Treatment (Add serial dilutions of drug) B->C D 4. Incubation (48-72h) (Drug exposure) C->D E 5. Viability Assay (e.g., Add MTT reagent) D->E F 6. Data Acquisition (Read absorbance with plate reader) E->F G 7. Data Analysis (Calculate IC50 from dose-response curve) F->G

Workflow for determining IC50 values.

Conclusion

This compound demonstrates potent anti-cancer activity, particularly against aggressive cancers like triple-negative breast and colorectal cancer. Its efficacy stems from a multi-target mechanism that simultaneously induces apoptosis and shuts down key pro-survival signaling pathways. A significant advantage highlighted by in vitro data is its selectivity for cancer cells over non-tumorigenic cells, suggesting a potentially better safety profile than standard chemotherapy agents like Doxorubicin. While direct comparative clinical data is not yet available, the preclinical evidence strongly supports further investigation of this compound as a potential standalone or adjuvant therapy in oncology.

References

Safety Operating Guide

Personal protective equipment for handling Norwogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Norwogonin (5,7,8-Trihydroxyflavone), a naturally occurring flavone with known biological activities. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side ShieldsShould be worn at all times in the laboratory to protect against splashes or airborne particles.
Chemical Safety GogglesRecommended when there is a higher risk of splashing, such as during the preparation of stock solutions or handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for any tears or punctures before use. Change gloves frequently, especially if they become contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from contamination. Ensure the coat is fully buttoned.
Respiratory Protection Not generally requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not typically necessary. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. Consult your institution's safety officer.

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to maintain the quality of this compound and to prevent accidental exposure.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

  • For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

Preparation of Solutions:

  • Work Area: All handling of solid this compound and preparation of stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powdered form, take care to avoid generating dust.

  • Dissolving: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Add the solvent to the weighed this compound and mix gently until fully dissolved.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Waste Categories:

  • Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any weighing papers or other materials that have come into direct contact with the solid compound.

    • Procedure: Collect all solid waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: This includes any prepared solutions of this compound and rinsate from cleaning contaminated glassware.

    • Procedure: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound.

    • Procedure: Dispose of in a designated sharps container that is clearly labeled as containing hazardous chemical waste.

General Disposal Guidelines:

  • Do not mix this compound waste with other incompatible waste streams.

  • Ensure all waste containers are properly sealed to prevent leaks or spills.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Experimental Protocols: Key Methodologies

The following are summarized methodologies for common experiments involving this compound.

In Vitro: Cell-Based Assays

Objective: To assess the biological activity of this compound on cultured cells.

Methodology:

  • Cell Culture: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere and grow under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.1%).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control. Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Following incubation, the cells can be analyzed for various endpoints, such as:

    • Cell Viability: Using assays like MTT, MTS, or CellTiter-Glo.

    • Apoptosis: Assessed by methods such as Annexin V/Propidium Iodide staining and flow cytometry, or caspase activity assays.

    • Gene and Protein Expression: Analyzed by techniques like qPCR, Western blotting, or ELISA.

    • Cell Signaling: Investigated by measuring the phosphorylation status of key signaling proteins.

In Vivo: Animal Studies

Objective: To evaluate the physiological effects of this compound in a living organism.

Methodology:

  • Animal Acclimation: House animals in a controlled environment with regulated light-dark cycles, temperature, and humidity. Allow for an acclimation period before the start of the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: Prepare the this compound formulation for administration. This may involve dissolving it in a non-toxic vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administration: Administer the this compound formulation to the treatment group of animals at a predetermined dose and schedule. A control group should receive the vehicle only.

  • Monitoring: Monitor the animals regularly for any changes in health, behavior, and body weight.

    • Histopathology: Examination of tissue morphology.

    • Biomarker Analysis: Measurement of specific molecules in blood or tissue homogenates.

    • Pharmacokinetic Analysis: Determination of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Visualization of this compound's Effect on Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, including the PI3K/AKT/GSK3β and NF-κB pathways, which are crucial in inflammation and cell survival.[1]

Norwogonin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b CellSurvival Cell Survival GSK3b->CellSurvival IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: this compound's inhibitory action on PI3K and IKK signaling pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norwogonin
Reactant of Route 2
Norwogonin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.